7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Description
Propriétés
IUPAC Name |
7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHLNHVYMNBPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441550 | |
| Record name | 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129722-34-5 | |
| Record name | 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129722-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SR329TWJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. This document collates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and analysis, and presents its role in the broader context of pharmaceutical manufacturing. All quantitative data is summarized in structured tables for ease of reference, and logical workflows are visualized using diagrams.
Core Chemical and Physical Properties
This compound is a heterocyclic building block characterized by a dihydroquinolinone core functionalized with a bromobutoxy side chain.[1] Its primary significance lies in its role as a crucial precursor in the industrial synthesis of Aripiprazole.[][3] It is also recognized as a potential impurity and degradation product in Aripiprazole tablets.[][3]
Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 129722-34-5 |
| IUPAC Name | 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one[4][5] |
| Synonyms | 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril, Aripiprazole Bromobutoxyquinoline Impurity, 7-(4-Bromobutoxy)-1,2,3,4-tetrahydro-2-oxoquinoline[6] |
| Molecular Formula | C₁₃H₁₆BrNO₂[5] |
| SMILES | BrCCCCOc1ccc2CCC(=O)Nc2c1[5] |
| InChI | InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)[5] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 298.18 g/mol [5] |
| Appearance | White to off-white crystalline powder[3][7] |
| Melting Point | 110-111 °C[3][7] |
| Boiling Point (Predicted) | 463.4 ± 45.0 °C at 760 mmHg[3][7] |
| Density (Predicted) | 1.383 ± 0.06 g/cm³[3][7] |
| Solubility | Slightly soluble in Chloroform and Methanol[7] |
| Storage Conditions | Room temperature, sealed in a dry environment. It is noted to be hygroscopic.[3][7] |
Synthesis and Reactivity
The primary documented reaction of this compound is its conversion to Aripiprazole. The terminal bromine on the butoxy chain is a leaving group, susceptible to nucleophilic substitution.
Synthetic Pathway
The compound is synthesized via the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane. This reaction is a critical step in the overall synthesis of Aripiprazole.
Caption: Synthetic pathway from 7-hydroxy-3,4-dihydro-2(1H)-one to Aripiprazole.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic procedures.[7]
Materials:
-
3,4-dihydro-7-hydroxy-2(1H)-quinolone (100 g)
-
1,4-dibromobutane (397.5 g)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF, 300 ml)
-
Chloroform
-
Cyclohexane
-
Water
Procedure:
-
To a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 100 g of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5 g of 1,4-dibromobutane, 42.33 g of potassium carbonate, and 300 ml of N,N-dimethylformamide.
-
Stir the mixture at room temperature (30-35 °C).
-
Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.
-
Add a second portion of potassium carbonate (42.33 g) and continue the reaction at 40-45 °C for another hour.
-
Add a third portion of potassium carbonate (42.33 g) and maintain the temperature for 4-5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 1500 ml of water and stir for 30 minutes.
-
Extract the aqueous mixture with 500 ml of chloroform. Separate the organic layer and wash it with water. Repeat the extraction with another 500 ml of chloroform.
-
Remove the chloroform by vacuum distillation.
-
Perform a solvent exchange with 2 x 250 ml of cyclohexane to remove residual DMF.
-
Add 300 ml of cyclohexane to the residue, stir for 3 hours, and then filter the solid.
-
Wash the solid with 200 ml of cyclohexane.
-
Dry the product in a disk dryer at 65-70 °C for 10-12 hours until the loss on drying is less than 1%.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the quality control and purity analysis of the synthesized compound.[8]
Chromatographic Conditions:
-
Column: Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm
-
Flow rate: 1.5 mL/minute
-
Detector: UV at 220 nm
-
Buffer Preparation: A homogenous mixture of 0.2% (v/v) triethylamine in HPLC grade water.
-
Mobile phase-A: A homogenous mixture of buffer and acetonitrile (95:5). Adjust the pH to 4.0 with phosphoric acid. Filter and degas the solution.
-
Mobile phase-B: Acetonitrile.
-
Gradient Program: (A specific gradient of Mobile Phase A and B would be developed and validated for the separation of the main compound from its impurities).
Caption: General workflow for the HPLC purity analysis of the title compound.
Spectroscopic Data
While detailed spectra are not provided here, spectroscopic data for 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is available through various chemical suppliers and databases.[9] This includes:
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the arrangement of protons and carbons.
-
FTIR: To identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
Currently, there is no scientific literature available that describes a specific biological activity or a signaling pathway directly modulated by this compound. Its primary role is that of a synthetic intermediate.[][3] Any potential biological effects would likely be considered in the context of toxicology and impurity profiling for the final drug product, Aripiprazole. The precursor, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, has been noted as an antitumor agent and an inhibitor of tyrosinase melanoma.[10] However, these properties are not attributed to the title compound.
Caption: Logical relationship of the title compound as a synthetic intermediate.
Safety and Handling
Based on available GHS classifications, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is associated with the following hazards:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
Suspected of causing genetic defects (H341)
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. 129722-34-5|this compound|BLD Pharm [bldpharm.com]
- 3. lookchem.com [lookchem.com]
- 4. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | CAS 129722-34-5 | LGC Standards [lgcstandards.com]
- 6. 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | 129722-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 8. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 9. 129722-34-5 | this compound | Bromides | Ambeed.com [ambeed.com]
- 10. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 [chemicalbook.com]
An In-depth Technical Guide to 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 129722-34-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 129722-34-5), a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole. This document details the compound's chemical and physical properties, provides a comparative analysis of various synthetic protocols, and outlines methods for its purification and quality control. Furthermore, to provide a complete context for its significance, this guide delves into the mechanism of action of aripiprazole, illustrating the crucial role of this intermediate in the development of a pharmacologically important molecule. Experimental procedures are detailed, and quantitative data is presented in clear, tabular formats. Logical workflows and the relevant signaling pathway of the final active pharmaceutical ingredient are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 129722-34-5, is a critical building block in the pharmaceutical industry. Its primary and most significant application is as a key intermediate in the multi-step synthesis of aripiprazole.[1][2] Aripiprazole is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] The purity and quality of this compound directly impact the efficacy and safety of the final aripiprazole drug product.[2] This compound is also identified as an impurity in aripiprazole formulations, making its characterization and control essential for regulatory compliance.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 129722-34-5 | [3][4] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [1][3] |
| Molecular Weight | 298.18 g/mol | [1][3] |
| IUPAC Name | 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one | [3] |
| Synonyms | 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril, Aripiprazole Bromobutoxyquinoline Impurity | [1][5] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point | 110-111 °C | [5][8] |
| Boiling Point (Predicted) | 463.4 ± 45.0 °C at 760 mmHg | [8][9] |
| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [8] |
| Solubility | Soluble in chloroform and methanol. | [6] |
| Storage | Store in a dry place at room temperature. The compound is hygroscopic. | [7] |
Synthesis of this compound
The most common synthetic route to this compound involves the Williamson ether synthesis. This reaction consists of the alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane in the presence of a base.[10]
General Reaction Scheme
The overall synthetic transformation is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Comparative Table of Synthetic Protocols
Several variations of the synthesis have been reported in the literature, with differences in the choice of base, solvent, and reaction conditions, which in turn affect the reaction yield and purity of the product. A summary of these protocols is provided below for comparison.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| K₂CO₃ | N,N-Dimethylformamide (DMF) | 40-45 | 6-7 | 80.95 | 86.09 (HPLC) | [1] |
| K₂CO₃ | Water | Reflux | 3 | Not specified | Not specified | [10] |
| NaOH, KI (catalyst) | Acetonitrile | 30 | 16 | 85 | Not specified | [10] |
| K₂CO₃ | n-Butanol | Reflux | Not specified | ~60 | 99 | [11] |
| Na₂CO₃ | Ethanol | Reflux | 12 | 85 | 99.32 (HPLC) | [12] |
Detailed Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound.
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
1,4-dibromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Cyclohexane
-
Water
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (100 g), 1,4-dibromobutane (397.5 g), and N,N-dimethylformamide (300 ml).[1]
-
With stirring at room temperature (30-35 °C), add potassium carbonate (42.33 g).[1]
-
Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.[1]
-
Add a second portion of potassium carbonate (42.33 g) and continue the reaction at 40-45 °C for another hour.[1]
-
Add a third portion of potassium carbonate (42.33 g) and maintain the reaction at the same temperature for 4-5 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into 1500 ml of water, stirring for 30 minutes.[1]
-
Extract the aqueous mixture with chloroform (2 x 500 ml).[1]
-
Wash the combined organic layers with water.[1]
-
Remove the organic solvent by vacuum distillation.[1]
-
To remove trace solvent, perform a solvent exchange with cyclohexane (2 x 250 ml).[1]
-
Add 300 ml of cyclohexane to the residue, stir for 3 hours, and then filter the solid.[1]
-
Wash the collected solid with cyclohexane (200 ml).[1]
-
Dry the product in a disk dryer at 65-70 °C for 10-12 hours until the weight loss is less than 1%.[1]
Purification
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization
Recrystallization is a common method for purifying the crude product. The choice of solvent is critical for effective purification.
Commonly Used Solvents for Recrystallization:
General Recrystallization Procedure:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/n-hexane).[4][10]
-
If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then filtering.
-
Allow the hot, saturated solution to cool slowly to room temperature.[4]
-
Further cooling in an ice bath can enhance crystal formation.[4]
-
Collect the purified crystals by vacuum filtration.[4]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]
-
Dry the crystals under vacuum to remove any residual solvent.[4]
Column Chromatography
For higher purity, silica gel column chromatography can be employed.
-
Stationary Phase: Silica gel
-
Eluent: Dichloromethane[10]
Quality Control and Analytical Data
The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC).
HPLC Method
A representative HPLC method for the analysis of this compound is summarized below.
| Parameter | Condition | Reference |
| Column | Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm | [8] |
| Mobile Phase A | Homogenous mixture of 0.2 % (v/v) triethylamine in HPLC grade water and acetonitrile (95:5), pH adjusted to 4.0 with phosphoric acid | [8] |
| Mobile Phase B | Acetonitrile | [8] |
| Flow Rate | 1.5 mL/minute | [8] |
| Detector | UV at 220 nm | [8] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR | Data available in spectral databases. | [3] |
| IR (ATR-Neat) | Bruker Tensor 27 FT-IR. Data available in spectral databases. | [3] |
| Mass Spectrometry | Data available in spectral databases. | |
| Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer. Data available in spectral databases. | [3] |
The Core: Role as a Precursor to Aripiprazole and Its Mechanism of Action
The primary significance of this compound lies in its role as the immediate precursor to the quinolinone moiety of aripiprazole. The subsequent reaction involves the coupling of this intermediate with 1-(2,3-dichlorophenyl)piperazine to form the final aripiprazole molecule.[2]
Aripiprazole's Unique Pharmacological Profile
Aripiprazole is classified as a third-generation or atypical antipsychotic and is often referred to as a dopamine-serotonin system stabilizer. Its therapeutic efficacy is attributed to a unique and complex mechanism of action that goes beyond simple receptor antagonism.
Signaling Pathways Modulated by Aripiprazole
The therapeutic effects of aripiprazole are mediated through its interaction with several neurotransmitter receptors, which in turn modulate downstream intracellular signaling pathways.
Caption: Aripiprazole's mechanism of action and modulated signaling pathways.
-
Dopamine D2 Receptor Partial Agonism: Unlike first-generation antipsychotics that are full D2 receptor antagonists, aripiprazole acts as a partial agonist. This means it has a lower intrinsic activity at the D2 receptor than the endogenous neurotransmitter, dopamine. In brain regions with excessive dopamine (hyperdopaminergic states), such as the mesolimbic pathway in schizophrenia, aripiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas with low dopamine levels (hypodopaminergic states), like the mesocortical pathway, it acts as a functional agonist, increasing dopamine signaling. This "dopamine stabilization" is thought to be responsible for its efficacy against both the positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.
-
Serotonin 5-HT1A Receptor Partial Agonism: Aripiprazole also exhibits partial agonism at serotonin 5-HT1A receptors. This action is believed to contribute to its antidepressant and anxiolytic properties, as well as to further mitigate the extrapyramidal side effects associated with D2 receptor modulation.
-
Serotonin 5-HT2A Receptor Antagonism: Similar to other atypical antipsychotics, aripiprazole is an antagonist at 5-HT2A receptors. This antagonism is thought to enhance dopamine release in certain brain regions, which may contribute to its beneficial effects on negative and cognitive symptoms and its low propensity to cause hyperprolactinemia.
-
Modulation of Downstream Signaling: The interaction of aripiprazole with these receptors initiates a cascade of intracellular events. A key pathway modulated by aripiprazole is the Akt/glycogen synthase kinase 3β (GSK-3β) signaling pathway. Aripiprazole has been shown to increase the phosphorylation of GSK-3β, a mechanism implicated in the therapeutic actions of mood stabilizers and antipsychotics.
Conclusion
This compound is a fundamentally important molecule in the synthesis of aripiprazole. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for ensuring the quality and safety of this widely used antipsychotic medication. The information presented in this technical guide, including detailed experimental protocols, comparative data, and an overview of the pharmacological context, serves as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and pharmaceutical sciences. The continued optimization of the synthesis and purification of this key intermediate will contribute to the efficient and cost-effective production of aripiprazole, ultimately benefiting patients worldwide.
References
- 1. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rubingroup.org [rubingroup.org]
- 5. 129722-34-5 CAS MSDS (3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone [fstpharm.com]
- 7. 129722-34-5|this compound|BLD Pharm [bldpharm.com]
- 8. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 9. CAS#:129722-34-5 | 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on | Chemsrc [chemsrc.com]
- 10. 129722-34-5 | this compound | Bromides | Ambeed.com [ambeed.com]
- 11. marxify.pages.dev [marxify.pages.dev]
- 12. ptfarm.pl [ptfarm.pl]
An In-depth Technical Guide to the Chemical Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis pathways for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of pharmaceutical compounds such as aripiprazole. This document details the synthesis of the precursor 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and its subsequent alkylation, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of the synthetic routes.
Synthesis of the Precursor: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one
The synthesis of the crucial precursor, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ), can be approached through several distinct pathways. The selection of a particular route may depend on the availability of starting materials, desired yield and purity, and scalability. Below are three prominent synthetic routes.
Pathway A: From N-(3-hydroxyphenyl)-3-chloropropionamide
This a common method involving a Friedel-Crafts acylation followed by cyclization.
Caption: Synthesis of 7-HQ from N-(3-hydroxyphenyl)-3-chloropropionamide.
Pathway B: From m-Anisidine
This two-step route provides a good overall yield.[1]
Caption: Synthesis of 7-HQ from m-Anisidine.
Pathway C: From Resorcinol
This pathway involves esterification, a Friedel-Crafts reaction, and subsequent aminolysis.[2]
Caption: Synthesis of 7-HQ from Resorcinol.
Core Synthesis: Alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one
The primary and most widely documented method for synthesizing this compound is through the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane. This reaction is typically carried out in the presence of a base.
Caption: General scheme for the alkylation of 7-HQ.
Quantitative Data Summary
The following table summarizes various reported reaction conditions and outcomes for the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | 1,4-dibromobutane (3 molar eq.) | K₂CO₃ | Water | Reflux | 3 | - | - | [3] |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | 1,4-dibromobutane | K₂CO₃ | DMF | 40-45 | 6-7 | 80.95 | 86.09 (HPLC) | [4] |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | 1,4-dibromobutane | K₂CO₃ | DMF | Reflux | - | - | - | [5] |
| 7-hydroxy-tetrahydroquinolinone | Dibromobutane | K₂CO₃, NaOH, or KOH | Neat | 130-140 | 0.75-10 | - | - | [6] |
Experimental Protocols
Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone from N-(3-methoxyphenyl)-3-chloropropionamide[3]
-
Reaction Setup : A reactor is charged with N-(3-methoxyphenyl)-3-chloropropionamide and aluminum chloride (AlCl₃) (5 equivalents).
-
Heating : The reaction mixture is heated with stirring to approximately 160°C to obtain a liquid. The temperature is maintained at 155-165°C for about four hours.
-
Quenching : After cooling the mixture to 50°C, ice-cold diluted hydrochloric acid (5% HCl) is slowly added.
-
Workup : The mixture is stirred while heating to about 95°C for one hour. The resulting solid is collected by filtration, washed with water, and then dissolved in hot methanol.
-
Purification : The hot methanol solution is filtered, and activated carbon is added to the filtrate. The mixture is heated under reflux, and the activated carbon is removed by filtration. A portion of the methanol is removed by evaporation, and water is added to the residue to induce crystallization.
-
Isolation : The colorless crystals are collected by filtration, washed with a cold methanol-water mixture, and dried to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. A yield of 61.3% with a purity of 99.3% by HPLC has been reported.[3]
Synthesis of this compound[4]
-
Reaction Setup : A three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a thermometer is charged with 3,4-dihydro-7-hydroxy-2(1H)-quinolone (100 g), 1,4-dibromobutane (397.5 g), potassium carbonate (42.33 g), and N,N-dimethylformamide (300 ml).
-
Reaction Progression : The mixture is stirred at room temperature (30-35°C) and then heated to 40-45°C for 1 hour. A second portion of potassium carbonate (42.33 g) is added, and the reaction continues for another hour at the same temperature. A third batch of potassium carbonate (42.33 g) is then added, and the reaction is maintained for an additional 4-5 hours.
-
Workup : After completion, the reaction mixture is cooled to room temperature and poured into water (1500 ml) with stirring for 30 minutes.
-
Extraction and Solvent Removal : The organic solvent is removed by vacuum distillation. Cyclohexane (2 x 250 ml) is used for solvent exchange to remove trace solvent.
-
Isolation and Purification : Cyclohexane (300 ml) is added to the residue, stirred for 3 hours, and the resulting solid is filtered and washed with cyclohexane (200 ml). The product is dried to yield 7-(4-bromobutoxy)-3,4-dihydroquinolone. A yield of 80.95% and a purity of 86.09% by HPLC have been reported.[4]
Purification of this compound
Purification is critical to remove unreacted starting materials and byproducts, such as the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.
Caption: Purification workflow for the final product.
Column Chromatography
-
Stationary Phase : Silica gel is commonly used.
-
Eluent : Dichloromethane is a frequently cited eluent.[3]
Recrystallization
-
Solvent System : A mixture of n-hexane and ethanol is effective for recrystallization, yielding a product with a melting point of 110.5-111.0°C.[3] Another approach involves using cyclohexane as an anti-solvent after concentrating the reaction mixture, which has been shown to yield a product with a purity of up to 98.05% and a dimer impurity of only 0.08%.[7]
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.
References
- 1. Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone [chinjmap.com]
- 2. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]
- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 4. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 5. 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7361756B2 - Method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril - Google Patents [patents.google.com]
- 7. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical guide provides a comprehensive overview of the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the preparation of pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and process visualizations.
Introduction
This compound is a crucial building block, most notably in the synthesis of the atypical antipsychotic drug Aripiprazole. The synthetic strategy predominantly involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane. The efficiency and purity of this final product are highly dependent on the successful synthesis and purification of its precursor, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This guide will explore various synthetic routes to this precursor and detail the subsequent conversion to the target molecule.
Synthesis of the Precursor: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone
The synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone can be achieved through several pathways, with starting materials ranging from m-anisidine to resorcinol. Below are detailed protocols for the most common and effective methods.
Synthesis from N-(3-methoxyphenyl)-3-chloropropionamide
One of the most prevalent methods involves the intramolecular Friedel-Crafts cyclization of N-(3-methoxyphenyl)-3-chloropropionamide (3-MPCA) followed by demethylation.
Experimental Protocol:
A reactor is charged with N-(3-methoxyphenyl)-3-chloropropionamide and aluminum chloride (AlCl₃). The mixture is heated to approximately 160°C to form a liquid and held at 155-165°C for about four hours. After cooling to 50°C, the reaction is quenched by the slow addition of ice-cold diluted hydrochloric acid. The resulting mixture is heated to about 95°C for one hour. After cooling, the precipitated product is collected by filtration. For purification, the crude product is dissolved in hot methanol, treated with activated carbon, and filtered. The methanol is partially evaporated, and water is added to induce crystallization. The colorless crystals of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone are collected by filtration, washed with a cold methanol-water mixture, and dried.[1]
Quantitative Data Summary:
| Starting Material | Key Reagents | Reaction Time | Yield | Purity (by HPLC) | Reference |
| N-(3-methoxyphenyl)-3-chloropropionamide (150 g) | AlCl₃ (460 g) | 4 hours | 61.3% | 99.5% | [1] |
| N-(3-methoxyphenyl)-3-chloropropionamide (40 g) | AlCl₃ (125 g), NaCl (20 g) | 4 hours | 61.3% | 99.3% | [1] |
| N-(3-methoxyphenyl)-3-chloropropionamide | AlCl₃ | Not Specified | 62.3% | 99.4% | [1] |
Synthesis from m-Anisidine
An alternative two-step synthesis starts with m-anisidine.[2]
Experimental Protocol:
This method involves a two-step reaction from m-anisidine to obtain 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. While the specific details of the protocol are not fully elaborated in the initial search, the overall yield is reported to be 59%.[2]
Synthesis from Resorcinol
A synthetic route commencing with resorcinol has also been developed.
Experimental Protocol:
This synthesis involves the esterification of resorcinol with 3-chloropropionyl chloride under alkaline conditions to yield (3-hydroxyphenyl)-3-chloropropionate. This intermediate then undergoes an intramolecular Friedel-Crafts reaction catalyzed by anhydrous aluminum trichloride to form 7-hydroxy-chroman-2-one. Finally, aminolysis of the chromanone in an alcohol solvent using ammonia gas affords the desired 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[3]
Quantitative Data Summary:
| Starting Material | Key Steps | Overall Yield | Reference |
| Resorcinol | Esterification, Friedel-Crafts, Aminolysis | 68.7% | [3] |
Synthesis of this compound
The final step in the synthesis is the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with an excess of 1,4-dibromobutane.
Alkylation using Potassium Carbonate in DMF
Experimental Protocol:
To a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, 100 grams of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5 grams of 1,4-dibromobutane, 42.33 grams of potassium carbonate, and 300 ml of N,N-dimethylformamide (DMF) are added. The mixture is stirred at room temperature (30-35°C) and then heated to 40-45°C for 1 hour. Subsequently, two more portions of potassium carbonate (42.33 g each) are added hourly while maintaining the temperature. After completion, the reaction mixture is cooled, poured into water, and stirred. The product is extracted with chloroform. The combined organic layers are washed with 10% sodium hydroxide solution and then with water. The solvent is removed by vacuum distillation. Cyclohexane is used for a solvent exchange and to precipitate the product, which is then filtered, washed with cyclohexane, and dried.[4]
Quantitative Data Summary:
| Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Purity (by HPLC) | Reference |
| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (100 g) | 1,4-dibromobutane, K₂CO₃ | DMF | 6-7 hours | 80.95% | 86.09% | [4] |
Alkylation using Potassium Carbonate in Water
Experimental Protocol:
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, potassium carbonate, and 3 molar equivalents of 1,4-dibromobutane in water is refluxed for 3 hours. The reaction mixture is then extracted with dichloromethane, dried with anhydrous magnesium sulfate, and the solvent is evaporated. The residue is purified by silica gel column chromatography (eluent: dichloromethane) and recrystallized from a mixture of n-hexane and ethanol.[1]
Phase Transfer Catalysis Method
Experimental Protocol:
A reactor is charged with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (50 g), 1,4-dibromobutane (198.7 g), potassium carbonate (55.1 g), tricaprylylmethylammonium chloride (Aliquat® 336, 5 g), sodium sulfate (30 g), water (250 ml), and toluene (75 ml). The mixture is heated under reflux for 2 hours. The organic phase is separated, and the solvent and excess 1,4-dibromobutane are removed by vacuum evaporation. The crude product is precipitated from 2-propanol, filtered, and then slurried in ethyl acetate to remove impurities. The final product is obtained after evaporation of the ethyl acetate.
Purification and Side Products
The primary impurity in the synthesis of this compound is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[5] This side product is formed when a second molecule of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone reacts with the already formed product. Purification methods such as recrystallization from ethanol or a mixture of n-hexane and ethanol, as well as silica gel chromatography, are employed to remove this and other impurities.[1][5] Slurrying the crude product in ethyl acetate has also been shown to be effective in reducing the dimer content.
Process and Workflow Diagrams
To visually represent the synthetic and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Synthetic Routes to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Caption: Synthesis and Purification of the Final Product.
Caption: General Experimental Workflow.
References
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. chinjmap.com [chinjmap.com]
- 3. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]
- 4. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 5. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
The Expanding Therapeutic Landscape of Quinolinone Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, detailing key experimental methodologies, summarizing quantitative data, and illustrating the intricate signaling pathways modulated by these versatile compounds.
Anticancer Activities of Quinolinone Derivatives
Quinolinone derivatives have garnered significant attention for their potent cytotoxic effects against a wide array of cancer cell lines. Their anticancer activity is often attributed to the inhibition of critical cellular processes such as cell proliferation, survival, and migration. The primary mechanisms of action identified to date include kinase inhibition, disruption of microtubule dynamics, and topoisomerase inhibition.
Kinase Inhibition
Several quinolinone derivatives have been identified as potent inhibitors of various protein kinases that are frequently dysregulated in cancer.
-
Pim-1 Kinase: Pim-1, a serine/threonine kinase, is a key regulator of cell survival and proliferation.[1] Its overexpression is associated with several cancers. Quinolinone derivatives have been shown to effectively inhibit Pim-1 kinase, leading to cell cycle arrest and apoptosis.[2]
-
Src Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in signaling pathways that control cell growth, adhesion, and motility.[3] Inhibition of Src by quinolinone derivatives can disrupt these pathways, thereby impeding tumor progression and metastasis.
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).[4] Specific quinolinone derivatives have demonstrated potent inhibitory activity against FLT3, offering a promising therapeutic strategy for this hematological malignancy.[4]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division.[5] Several quinolinone derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[6][7] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.[6]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro anticancer activity of various quinolinone derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines and kinases.
| Table 1: Cytotoxicity of Quinolinone Derivatives against Cancer Cell Lines | |||
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 | MCF-7 (Breast) | 15.16 | [8] |
| Compound 15 | HepG-2 (Liver) | 18.74 | [8] |
| Compound 15 | A549 (Lung) | 18.68 | [8] |
| Compound 4c | MDA-MB-231 (Breast) | Not specified, but potent | [6] |
| Compound 3c | A549 (Lung) | 5.9 | [7] |
| Compound 3c | HEK293T (Kidney) | 4.1 | [7] |
| Compound 4g | MCF-7 (Breast) | 3.02 | [9] |
| Quinoline-thiazole hybrid 4b | MCF-7 (Breast) | 33.19 | [10] |
| Quinoline-thiazolidinone hybrid 6b | MCF-7 (Breast) | 5.35 | [10] |
| 3j | MCF-7 (Breast) | 82.9% growth reduction | [11] |
| Table 2: Kinase Inhibitory Activity of Quinolinone Derivatives | |||
| Compound | Kinase Target | IC50 (nM) | Reference |
| KR65367 | FLT3 | 2.7 | [4] |
| KR65370 | FLT3 | 0.57 | [4] |
| Emodin | Pim-1 | 2500 | [2] |
| Compound 3 | Pim-1 | 7400 | [2] |
| Compound 6 | Pim-1 | 3000 | [2] |
| Compound 7 | Pim-1 | 3600 | [2] |
| Compound 9 | Pim-1 | 3500 | [2] |
| Bosutinib | Src | 1.2 | [12] |
| Compound 16 | c-Src | 15 | [12] |
| Table 3: Tubulin Polymerization Inhibitory Activity of Quinolinone Derivatives | |||
| Compound | Parameter | IC50 (µM) | Reference |
| Compound 4c | Tubulin Polymerization | 17 | [6] |
| St. 42 | Tubulin Polymerization | 2.54 | [3] |
| St. 43 | Tubulin Polymerization | 2.09 | [3] |
| St. 48 | Tubulin Polymerization | 0.00911 | [3] |
| St. 49 | Tubulin Polymerization | 0.0105 | [3] |
| Compound 3b | Tubulin Polymerization | 13.29 | [13] |
| Compound 3d | Tubulin Polymerization | 13.58 | [13] |
Antimicrobial Activities of Quinolinone Derivatives
Quinolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Antibacterial and Antifungal Effects
Various studies have reported the minimum inhibitory concentrations (MIC) of novel quinolinone derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected quinolinone derivatives.
| Table 4: Antimicrobial Activity of Quinolinone Derivatives (MIC values) | |||
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3c | S. aureus | 2.67 | [14] |
| Compound 11 | S. aureus | 6.25 | [15] |
| Dihydrotriazine derivative 93a-c | S. aureus | 2 | [15] |
| Dihydrotriazine derivative 93a-c | E. coli | 2 | [15] |
| Compound 2 | Bacillus cereus | 3.12 - 50 | [16] |
| Compound 6 | Bacillus cereus | 3.12 - 50 | [16] |
| Compound 25 | Aspergillus fumigatus | 0.98 | [17] |
| Compound 26 | Aspergillus fumigatus | 0.98 | [17] |
| Compound 25 | Candida albicans | 0.49 | [17] |
| Compound 26 | Candida albicans | 0.98 | [17] |
| Compound 7c | Cryptococcus neoformans | 15.6 | [18] |
| Compound 7d | Cryptococcus neoformans | 15.6 | [18] |
Anti-inflammatory Activities of Quinolinone Derivatives
Chronic inflammation is a key contributor to various diseases. Quinolinone derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to inhibit key inflammatory mediators and enzymes.
Inhibition of Inflammatory Pathways
The anti-inflammatory effects of quinolinone derivatives are often mediated through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory prostaglandins and leukotrienes.
Quantitative Data: Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of several quinolinone derivatives.
| Table 5: Anti-inflammatory Activity of Quinolinone Derivatives | |||
| Compound | Target/Assay | IC50 (µM) | Reference |
| Compound 12c | COX-2 | 0.1 | [19] |
| Compound 14a | COX-2 | 0.11 | [19] |
| Compound 14b | COX-2 | 0.11 | [19] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | Appreciable | [20] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | Appreciable | [20] |
| Compound 13i | NF-κB transcriptional activity | < 50 | [21] |
| Compound 16 | NF-κB transcriptional activity | < 50 | [21] |
Neuroprotective Effects of Quinolinone Derivatives
Neurodegenerative diseases pose a significant global health challenge. Emerging research suggests that quinolinone derivatives possess neuroprotective properties, potentially offering new avenues for the treatment of these debilitating conditions.
Mechanisms of Neuroprotection
The neuroprotective effects of quinolinone derivatives are thought to be multifactorial, involving antioxidant activity, inhibition of enzymes implicated in neurodegeneration (e.g., cholinesterases, monoamine oxidases), and modulation of signaling pathways that promote neuronal survival.
Quantitative Data: Neuroprotective Activity
The following table summarizes the neuroprotective and related enzyme inhibitory activities of selected quinolinone derivatives.
| Table 6: Neuroprotective and Associated Activities of Quinolinone Derivatives | |||
| Compound | Target/Assay | EC50/IC50 | Reference |
| QN2 | Neuroprotection (IR treatment) | Low µM range | [22] |
| QN3 | Neuroprotection (IR treatment) | Low µM range | [22] |
| QN1 | Neuroprotection (IR treatment) | Low µM range | [22] |
| QN4 | Neuroprotection (IR treatment) | Low µM range | [22] |
| QN6 | Neuroprotection (IR treatment) | Higher µM range | [22] |
| QN5 | Neuroprotection (IR treatment) | Highest µM range | [22] |
| QN6 | hBChE | IC50 = 1.06 nM | [22] |
| QN6 | hMAO-B | IC50 = 4.46 µM | [22] |
| Compound 18 | DPPH scavenging | EC50 = 50.1 µM | [23] |
| Compound 19 | DPPH scavenging | EC50 = 50.1 µM | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinolinone derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: 96-well plates, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinolinone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[18][24][25]
-
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Materials: Kinase, substrate, ATP, test compounds, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the quinolinone derivatives.
-
In a 96-well plate, add the kinase, the test compound, and the substrate in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.[10][26][27]
-
Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Materials: Purified tubulin, polymerization buffer (e.g., PIPES buffer), GTP, a fluorescent reporter (e.g., DAPI), and test compounds.
-
Procedure:
-
Prepare serial dilutions of the quinolinone derivatives.
-
In a 96-well plate, add the tubulin solution, polymerization buffer, GTP, and the fluorescent reporter.
-
Add the test compounds to the wells.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader pre-warmed to 37°C.
-
Plot the fluorescence intensity against time to obtain a polymerization curve.
-
Analyze the curve to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.[9][11][17][28]
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, and test compounds.
-
Procedure:
-
Prepare serial two-fold dilutions of the quinolinone derivatives in the appropriate broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[21][29][30][31]
-
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
-
Materials: Male Wistar rats, carrageenan solution (1% in saline), test compounds, and a plethysmometer.
-
Procedure:
-
Administer the quinolinone derivatives to the rats (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of paw edema compared to the control group that received only carrageenan.
-
Signaling Pathways and Visualizations
The biological activities of quinolinone derivatives are intricately linked to their ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways.
Caption: Pim-1 Kinase Signaling Pathway and its Inhibition by Quinolinone Derivatives.
Caption: Src Kinase Signaling Pathway and its Inhibition by Quinolinone Derivatives.
Caption: Experimental Workflow of Tubulin Polymerization and its Inhibition.
Conclusion
Quinolinone derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, coupled with their diverse mechanisms of action, make them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their potential, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Continued research into the structure-activity relationships and optimization of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a range of human diseases.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Src (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. adooq.com [adooq.com]
- 30. researchgate.net [researchgate.net]
- 31. Src Family Kinase Inhibitors Products: R&D Systems [rndsystems.com]
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Technical Review for Pharmaceutical Development
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of the key Aripiprazole intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
Introduction
This compound, with the CAS number 129722-34-5, is a critical intermediate in the industrial synthesis of Aripiprazole, an atypical antipsychotic medication.[1][2] Aripiprazole is widely used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[3][4] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive review of the synthesis, purification, and analytical characterization of this compound, with a focus on providing actionable data and protocols for researchers and developers.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[5] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H16BrNO2 | [6] |
| Molecular Weight | 298.18 g/mol | [6] |
| CAS Number | 129722-34-5 | [3] |
| Melting Point | 110-111 °C | [3] |
| Boiling Point | 463.4 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.383 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
Synthesis of this compound
The primary synthetic route to this compound involves the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[2][7] Various reaction conditions have been reported to optimize yield and minimize the formation of impurities, most notably the dimeric impurity, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[5][8]
Synthetic Pathway Overview
The synthesis is a nucleophilic substitution reaction where the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one attacks one of the bromine-bearing carbons of 1,4-dibromobutane.
Detailed Experimental Protocols
Several protocols for the synthesis have been documented, with variations in the base, solvent, and reaction temperature. Below are summaries of key experimental procedures.
Protocol 1: Synthesis in N,N-Dimethylformamide (DMF) [5]
-
Reactants:
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one: 100 g
-
1,4-dibromobutane: 397.5 g
-
Potassium carbonate (K2CO3): 126.99 g (added in three portions)
-
N,N-Dimethylformamide (DMF): 300 ml
-
-
Procedure:
-
A mixture of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane, the first portion of potassium carbonate, and DMF is stirred at room temperature.
-
The reaction mixture is heated to 40-45 °C and maintained for 1 hour.
-
The second and third portions of potassium carbonate are added sequentially with a 1-hour interval at the same temperature.
-
The reaction is continued for 4-5 hours after the final addition.
-
The mixture is cooled, poured into water, and extracted with chloroform.
-
The organic layer is washed, and the solvent is removed by vacuum distillation.
-
The residue is treated with cyclohexane to precipitate the product.
-
-
Yield and Purity:
-
Yield: 80.95% (148 g)
-
Purity (HPLC): 86.09%
-
Protocol 2: Synthesis in Water with Phase Transfer Catalyst [8]
-
Reactants:
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one
-
1,4-dibromobutane (3 molar equivalents)
-
Potassium carbonate
-
Water
-
-
Procedure:
-
A mixture of the reactants is refluxed for 3 hours.
-
The reaction mixture is extracted with dichloromethane.
-
The organic layer is dried and the solvent is evaporated.
-
-
Purification:
-
Silica gel column chromatography (eluent: dichloromethane) followed by recrystallization from n-hexane and ethanol.
-
-
Melting Point of Purified Product: 110.5-111.0 °C[9]
Quantitative Data Summary
| Parameter | Protocol 1 (DMF)[5] | Protocol 2 (Water)[7] |
| Solvent | N,N-Dimethylformamide | Water |
| Base | Potassium Carbonate | Potassium Carbonate |
| Temperature | 40-45 °C | Reflux |
| Reaction Time | ~6-7 hours | 3 hours |
| Yield | 80.95% | Not specified |
| Initial Purity | 86.09% (HPLC) | Not specified |
| Purification | Precipitation with cyclohexane | Column chromatography & recrystallization |
Purification of this compound
The primary impurity in the synthesis is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, which is formed when a second molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one reacts with the product.[8] Effective purification is crucial to ensure the quality of the final Aripiprazole.
Purification Workflow
A common purification strategy involves crystallization or a combination of chromatographic and crystallization techniques. A patent describes a purification process that can reduce the dimer impurity from an initial 4.5-15% down to 1.5-6.1%.[8]
Detailed Purification Protocol[9]
-
Crude Material: 7-(4-bromobutoxy)-3,4-dihydrocarbostyril containing 4.5-15% of the dimer impurity.
-
Solvents for Recrystallization: Ethyl acetate, isopropyl acetate, toluene, xylene, chloroform, acetonitrile, acetone, methanol, or isopropanol.
-
Procedure:
-
The crude product is dissolved in a suitable organic solvent.
-
The solution is subjected to conditions that promote crystallization of the desired product while leaving the impurity in the mother liquor. This can involve cooling, addition of an anti-solvent (e.g., hexane or cyclohexane), or concentration of the solution.
-
-
Resulting Purity: The purified product can achieve an HPLC purity of at least 97%, with the dimer impurity reduced to not more than 0.5%.[8]
Role in Aripiprazole Synthesis
This compound is the penultimate intermediate in the most common synthetic route to Aripiprazole. It undergoes a nucleophilic substitution reaction with 1-(2,3-dichlorophenyl)piperazine to form the final Aripiprazole molecule.[7]
Final Step of Aripiprazole Synthesis
Conclusion
This compound is a cornerstone intermediate in the manufacture of Aripiprazole. A thorough understanding of its synthesis and purification is paramount for achieving high-purity Aripiprazole in an efficient and cost-effective manner. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of pharmaceutical development to optimize their synthetic strategies and ensure the quality of this critical intermediate. The control of the dimeric impurity remains a key challenge, and the selection of appropriate reaction conditions and purification methods is essential for successful industrial-scale production.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Aripiprazole synthesis - chemicalbook [chemicalbook.com]
- 5. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 6. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 8. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Aripiprazole Intermediate
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic and synthetic data of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. This compound is a critical intermediate in the synthesis of the atypical antipsychotic drug, aripiprazole. This document compiles available spectroscopic data, details relevant experimental protocols, and visualizes its role in the broader synthetic pathway of aripiprazole.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.20 | s | 1H | NH |
| 7.07 | d, J=8.3 Hz | 1H | Ar-H |
| 6.54 | dd, J=8.3, 2.4 Hz | 1H | Ar-H |
| 6.35 | d, J=2.4 Hz | 1H | Ar-H |
| 3.99 | t, J=6.1 Hz | 2H | O-CH₂ |
| 3.51 | t, J=6.6 Hz | 2H | CH₂-Br |
| 2.92 | t | 2H | Ar-CH₂ |
| 2.64 | t | 2H | CO-CH₂ |
| 2.15–2.02 | m | 2H | CH₂ |
| 2.03–1.90 | m | 2H | CH₂ |
Note: Data obtained from a 600 MHz spectrum in CDCl₃.[1]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [2] |
| Molecular Weight | 298.18 g/mol | [2][3] |
| Melting Point | 107.2–110.1°C | [1] |
| IUPAC Name | 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are outlined below.
Synthesis of this compound
This compound is typically synthesized via the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane. A general procedure is as follows:
-
To a stirred solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate.
-
Add an excess of 1,4-dibromobutane to the reaction mixture.
-
Heat the mixture to a temperature ranging from 40-60°C and maintain for several hours.[4]
-
Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of n-hexane and ethanol.
Spectroscopic Characterization
The following are general protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 600 MHz NMR spectrometer.
-
Data Acquisition: Obtain the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Instrumentation: An IR spectrum can be recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, using an Attenuated Total Reflectance (ATR) accessory.[3]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.
Role in Aripiprazole Synthesis
This compound is a key building block in the synthesis of aripiprazole. The butoxy-bromo group provides a reactive site for the subsequent coupling with 1-(2,3-dichlorophenyl)piperazine to form the final aripiprazole molecule.
The diagram above illustrates the convergent synthetic route to aripiprazole, highlighting the central role of this compound as the key intermediate that bridges the two main structural components of the final drug molecule. This intermediate is formed through the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and is subsequently coupled with 1-(2,3-dichlorophenyl)piperazine in a nucleophilic substitution reaction to yield aripiprazole.
References
Technical Guide: Solubility of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1][2][3] Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and ensuring the overall efficiency of the manufacturing process. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a standard experimental protocol for solubility determination, and outlines the synthesis and purification workflow.
Data Presentation: Qualitative Solubility
The following table summarizes the qualitative solubility of this compound in a range of organic solvents, as indicated in publicly available documents. This information is primarily derived from descriptions of its use as a solute in purification and reaction steps.
| Organic Solvent | Qualitative Solubility | Context of Use in Literature |
| Dichloromethane | Soluble | Used as an eluent in silica gel column chromatography and for extraction.[4] |
| Chloroform | Slightly Soluble | Mentioned as a solvent with slight solubility. |
| Methanol | Slightly Soluble | Used in re-crystallization processes, often in combination with other solvents. |
| Ethanol | Soluble (especially when heated) | Used in re-crystallization, often in a mixture with n-hexane.[4] |
| Acetonitrile | Soluble (especially when heated) | Employed as a solvent for subsequent reaction steps involving this intermediate.[4] |
| N,N-Dimethylformamide (DMF) | Soluble | Used as a solvent in the synthesis of the compound. |
| n-Hexane | Sparingly Soluble / Insoluble | Used as an anti-solvent or in combination with more polar solvents for re-crystallization.[4] |
| Cyclohexane | Sparingly Soluble / Insoluble | Utilized as an anti-solvent for precipitation. |
| Ethyl Acetate | Sparingly Soluble | The compound is slurried in ethyl acetate for purification, indicating limited solubility. |
| Isopropanol | Soluble | Mentioned as a solvent for the compound. |
| Toluene | Soluble | Listed as a potential solvent for purification processes. |
| Xylene | Soluble | Noted as a possible solvent for purification. |
| Acetone | Soluble | Indicated as a potential solvent for purification. |
Experimental Protocols: Determining Solubility
For researchers seeking to establish quantitative solubility data, the "shake-flask" method is a widely recognized and reliable technique.[4][5][6] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Saturation Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, acetonitrile, dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample solution into the HPLC system.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Mandatory Visualization: Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, as described in various patent literature.
Caption: Synthesis and Purification Workflow.
References
Methodological & Application
Application Note: Analytical Methods for the Detection of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in the synthesis of several atypical antipsychotic drugs, including Aripiprazole and Brexpiprazole. The purity and concentration of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and provides a framework for a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for higher sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound and the detection of process-related impurities, such as the dimer impurity 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[1]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
2. Reagents and Chemicals
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Triethylamine (TEA).[1]
-
Phosphoric acid.[1]
-
This compound reference standard.
3. Chromatographic Conditions
-
Column: Agilent Zorbax XDB C-18, 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase:
-
A: 0.2% (v/v) Triethylamine in water, adjusted to pH 4.0 with phosphoric acid.[1]
-
B: Acetonitrile.
-
-
Gradient: 95% A and 5% B.[1]
-
Flow Rate: 1.5 mL/minute.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 10 µL.
4. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Add 2 mL of Triethylamine to 1 L of HPLC grade water. Adjust the pH of the solution to 4.0 with phosphoric acid. Filter and degas the solution.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
| Parameter | Result |
| Retention Time (approx.) | 4.5 minutes |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Note: The values presented in the table are representative and should be established for each specific instrument and laboratory.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Framework
For higher sensitivity and specificity, particularly for impurity profiling and analysis in complex matrices, an LC-MS/MS method can be developed. The following provides a starting point for method development, based on methods used for the analysis of Aripiprazole and its metabolites.[2][3][4][5]
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.
-
Data acquisition and processing software.
-
Nitrogen generator.
2. Reagents and Chemicals
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid.[2]
-
This compound reference standard.
3. Chromatographic Conditions
-
Column: C18 or CN column (e.g., Agilent Eclipse XDB-CN, 100 x 2.1 mm, 3.5 µm).[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.[2]
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute the analyte.
-
Flow Rate: 0.4 mL/minute.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2][4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 298.1 (M+H)+ for this compound.
-
Product Ion (Q3): To be determined by direct infusion of the reference standard.
-
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for the specific instrument.[3]
Data Presentation
| Parameter | Expected Result |
| Retention Time (approx.) | 3-7 minutes |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | < 0.05 ng/mL |
| Limit of Quantitation (LOQ) | < 0.15 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Note: The values presented in the table are representative and should be established for each specific instrument and laboratory.
Visualizations
Experimental Workflows
References
- 1. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 2. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Analysis for Purity Determination of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a critical intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1] The purity of this intermediate is paramount as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the determination of the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to separate the main component from its potential process-related impurities.
Principle
The method employs RP-HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. The concentration of each component is determined by measuring the area under its corresponding peak in the chromatogram at a specific UV wavelength.
Experimental Protocols
1. Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Trifluoroacetic acid (TFA) (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
This compound reference standard (purity >99.5%).
-
This compound sample for analysis.
-
2. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis. These are based on methods developed for Aripiprazole and its intermediates.[2]
| Parameter | Condition |
| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.2% v/v Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.2% v/v Trifluoroacetic Acid (TFA) in Methanol |
| Gradient Elution | Time (min) / %B: 0/40, 30/70, 35/70, 36/40, 45/40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 254 nm |
| Run Time | 45 minutes |
3. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Spiked Sample Solution (for specificity): Prepare a sample solution as described above. Before diluting to the final volume, spike with known impurities if available, such as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[3]
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the reference standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high percentage of the organic mobile phase to remove any strongly retained components.
Data Presentation
System Suitability
The system suitability parameters should be checked before starting the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of main peak / Total area of all peaks) x 100
Hypothetical Purity Data
The following table summarizes hypothetical results for the purity analysis of two different batches of this compound.
| Sample ID | Main Peak Area | Total Impurity Area | % Purity |
| Batch A | 5,432,109 | 23,456 | 99.57% |
| Batch B | 5,398,765 | 54,321 | 99.00% |
Potential Impurities
| Impurity Name | Potential Retention Time (Relative to Main Peak) |
| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (Impurity A) | Early eluting |
| 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane (Dimer Impurity) | Later eluting |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the workflow for the HPLC purity analysis.
Caption: Workflow for HPLC purity analysis of this compound.
References
Application Notes: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one as a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the dihydroquinolinone class. While the primary inquiry concerns its application as a chemical probe, a thorough review of scientific literature and chemical databases indicates that its principal and well-documented role is as a crucial intermediate in the synthesis of Aripiprazole. Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.
This document provides a detailed overview of this compound, focusing on its synthesis, chemical properties, and its pivotal role in the manufacturing of Aripiprazole. To date, there is no significant published evidence to support its use as a chemical probe for target identification or biological pathway elucidation. Its reactivity, however, particularly the presence of a terminal alkyl bromide, suggests potential for derivatization into such tools, representing an area for future research.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 129722-34-5 | [1][2][3][4] |
| Molecular Formula | C13H16BrNO2 | [1][2] |
| Molecular Weight | 298.18 g/mol | [1] |
| Appearance | White to Almost white solid/powder to crystal | |
| Melting Point | 110-111 °C | |
| Boiling Point | 463.4 ± 45.0 °C (Predicted) | |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | |
| SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr | [1][2] |
| InChIKey | URHLNHVYMNBPEO-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
The synthesis of this compound is a critical step in the overall synthesis of Aripiprazole. The most commonly cited method involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on commonly described synthetic methods.
Materials:
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one
-
1,4-dibromobutane
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Cyclohexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Thermometer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane, and N,N-dimethylformamide.
-
Begin stirring the mixture at room temperature.
-
Add a portion of potassium carbonate to the mixture.
-
Heat the reaction mixture to 40-45 °C and maintain this temperature for approximately 1 hour.
-
After 1 hour, add a second portion of potassium carbonate and continue the reaction at the same temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by vacuum distillation.
-
Add cyclohexane to the residue and stir for several hours to precipitate the product.
-
Collect the solid product by filtration and wash with fresh cyclohexane.
-
Dry the product under vacuum to yield this compound.
Note: This is a representative protocol. Specific quantities, reaction times, and purification methods may vary and should be optimized for the desired scale and purity.
Application in Aripiprazole Synthesis
The synthesized this compound serves as an electrophilic building block for the subsequent reaction with 1-(2,3-dichlorophenyl)piperazine. This nucleophilic substitution reaction forms the final Aripiprazole molecule.
Experimental Protocol: Synthesis of Aripiprazole
This protocol outlines the subsequent step in the synthesis of Aripiprazole using this compound.
Materials:
-
This compound
-
1-(2,3-dichlorophenyl)piperazine
-
Sodium iodide (optional, as a catalyst)
-
Triethylamine
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with reflux condenser
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Suspend this compound and sodium iodide in acetonitrile in a round-bottom flask.
-
Heat the suspension to reflux for a short period (e.g., 30 minutes).
-
Add triethylamine and 1-(2,3-dichlorophenyl)piperazine to the reaction mixture.
-
Continue to reflux the mixture for several hours, monitoring the reaction's completion.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods, such as recrystallization from a suitable solvent like ethanol, to yield pure Aripiprazole.
Potential as a Chemical Probe: A Future Outlook
While not its current documented application, the chemical structure of this compound possesses features that could be exploited for the development of chemical probes. The terminal bromide of the butoxy chain is a reactive handle that could be functionalized with reporter tags (e.g., fluorophores, biotin) or photo-affinity labels. Such modified molecules could then be used to investigate the biological targets of the quinolinone scaffold, which is a known pharmacophore for dopamine and serotonin receptors.
Conclusion
This compound is a well-characterized and commercially available compound with a critical and established role as an intermediate in the synthesis of Aripiprazole. While its application as a chemical probe has not been reported in the scientific literature, its chemical structure holds potential for future development in this area. The protocols and data presented herein provide a comprehensive resource for researchers and professionals working with this compound in the context of pharmaceutical synthesis and development. Further research is warranted to explore its potential utility in chemical biology and drug discovery as a modifiable scaffold for creating novel research tools.
References
- 1. surface.syr.edu [surface.syr.edu]
- 2. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | 129722-34-5 | TCI AMERICA [tcichemicals.com]
- 4. 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | CAS 129722-34-5 | LGC Standards [lgcstandards.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel 7-(4-Substituted-butoxy)-3,4-dihydroquinolin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel analogs from the key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. This scaffold is a versatile starting material for the development of potent therapeutic agents targeting a range of diseases, including cancer and neurodegenerative disorders. The following sections detail the synthetic procedures, present quantitative data on the biological activities of representative analogs, and illustrate the relevant signaling pathways.
Introduction
This compound is a well-established building block in medicinal chemistry, most notably as a precursor to the atypical antipsychotic drug aripiprazole. The presence of a reactive bromo-butoxy side chain at the 7-position allows for facile nucleophilic substitution, enabling the introduction of a wide variety of functional groups. This structural diversity can be exploited to modulate the pharmacological properties of the resulting molecules, leading to the discovery of novel drug candidates with tailored activities. This document outlines the synthesis of analogs targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for applications in oncology, and Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) for the treatment of Alzheimer's disease.
Synthesis of Novel Analogs
The general synthetic strategy involves the nucleophilic substitution of the bromide in this compound with various amines, thiols, and other nucleophiles. Below are generalized protocols that can be adapted for the synthesis of a diverse library of analogs.
General Experimental Protocol for N-Alkylation (Synthesis of Amino-analogs)
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., substituted anilines, piperazines, etc.)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or ACN, add the desired amine (1.2 eq) and a base such as K₂CO₃ (2.0 eq) or TEA (2.0 eq).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Experimental Protocol for S-Alkylation (Synthesis of Thio-analogs)
This protocol outlines the reaction of this compound with a thiol.
Materials:
-
This compound
-
Desired thiol
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired thiol (1.2 eq) in DMF, add a base such as K₂CO₃ (2.0 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired S-alkylated analog.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel analogs from this compound.
Caption: General workflow for analog synthesis and evaluation.
Data Presentation
The following tables summarize the quantitative data for representative synthesized analogs targeting VEGFR2 in glioblastoma and AChE/MAO-B in Alzheimer's disease.
Table 1: Anti-proliferative Activity of VEGFR2 Inhibitor Analogs in Glioblastoma Cell Lines.[1]
| Compound ID | R-Group | U87-MG IC₅₀ (µM) | U138-MG IC₅₀ (µM) |
| 4m | 4-Fluorophenylamino | >160 | 4.20 |
| 4q | 4-Chlorophenylamino | >160 | 8.00 |
| 4t | 3,4-Dimethoxyphenylamino | 10.48 | >160 |
| 4u | 4-Trifluoromethylphenylamino | 7.96 | >160 |
| Temozolomide (TMZ) | - | 92.90 | 93.09 |
Table 2: Inhibitory Activity of Multifunctional Analogs for Alzheimer's Disease Targets.[2]
| Compound ID | R-Group | eeAChE IC₅₀ (µM) | hAChE IC₅₀ (µM) |
| 4c | Piperidine-1-carbodithioate | 0.22 | 0.16 |
| Donepezil | - | 0.03 | 0.02 |
| Tacrine | - | 0.21 | 0.18 |
Signaling Pathways
The synthesized analogs are designed to modulate specific signaling pathways implicated in disease pathogenesis.
VEGFR2 Signaling Pathway in Glioblastoma
VEGFR2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF-A, promotes angiogenesis, proliferation, and survival of tumor cells. Inhibition of this pathway is a critical strategy in cancer therapy.
Caption: Inhibition of the VEGFR2 signaling pathway by novel analogs.
Key Enzymes in Alzheimer's Disease Pathogenesis
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) are key enzymes in the pathophysiology of Alzheimer's disease. AChE degrades the neurotransmitter acetylcholine, leading to cognitive decline, while MAO-B contributes to oxidative stress and the formation of neurotoxic species. Dual inhibitors can address both of these pathological processes.[1][2][3]
Caption: Dual inhibition of AChE and MAO-B by multifunctional analogs.
References
Application Notes and Protocols for In Vitro Testing of Quinolinone Compound Activity
Introduction
Quinolinone and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. This scaffold is central to numerous therapeutic agents, demonstrating antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.[1][2] The versatility of the quinolinone core allows for extensive chemical modification, leading to the development of novel compounds with enhanced potency and selectivity. These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of quinolinone compounds, intended for researchers, scientists, and professionals in drug development.
Section 1: Anticancer Activity Assays
Application Note: Quinolinone derivatives have emerged as promising candidates in oncology research. Their anticancer mechanisms often involve the inhibition of critical enzymes like topoisomerase II, induction of cell cycle arrest, and triggering of apoptosis in cancer cells.[3][4] Evaluating the cytotoxic potential and elucidating the mechanism of action are crucial first steps in the preclinical assessment of these compounds. The following protocols describe standard assays for determining cytotoxicity (MTT assay) and inhibition of topoisomerase II.
Data Presentation: Anticancer Activity of Representative Quinolinone Compounds
The following table summarizes the cytotoxic activity of various quinolinone derivatives against different cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound Class/ID | Cell Line | Assay Type | Incubation Time (h) | Activity (IC50 in µM) | Reference |
| Quinoline-1,8-dione Derivative | HeLa | MTT | 72 | ~30 (IC30 value) | [5] |
| Pyrano[3,2-c]quinoline | Hep-G2 (Liver) | MTT | 48 | 5.5 - 12.3 | [6] |
| Pyrano[3,2-c]quinoline | MCF-7 (Breast) | MTT | 48 | 7.2 - 15.8 | [6] |
| 4-Quinolone Derivative | MCF-7 (Breast) | MTT | 24 | Potent Activity | [7] |
| Quinoline-Chalcone Hybrid | A549 (Lung) | MTT | 48 | 1.91 | [8] |
| Quinoline-Chalcone Hybrid | K-562 (Leukemia) | MTT | 48 | 5.29 | [8] |
| Quinazolinone Derivative | L1210 (Leukemia) | Proliferation | - | 5.8 | [4] |
Experimental Protocols
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][9]
Materials and Reagents:
-
Desired cancer cell lines (e.g., HeLa, MCF-7, A549)[7]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[5]
-
Quinolinone test compounds dissolved in DMSO (stock solution)[10]
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[1][5]
-
Solubilization solution: DMSO, or 10% SDS in 0.01 M HCl.[5]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5][11]
-
Compound Treatment: Prepare serial dilutions of the quinolinone compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.[10]
-
Controls: Include vehicle control (medium with DMSO), untreated control (medium only), and blank control (medium only, no cells).[5]
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[5][12]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay evaluates the ability of quinolinone compounds to inhibit topoisomerase II, a key enzyme in DNA replication.[14] The enzyme's activity is measured by its ability to separate, or decatenate, interlocked rings of kinetoplast DNA (kDNA) into open circular DNA. Inhibitors prevent this process.
Materials and Reagents:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) substrate
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM ATP, 1 mM DTT
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol[14]
-
Proteinase K
-
1% Agarose gel in TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ~200 ng of kDNA, and varying concentrations of the quinolinone compound.[15] Include a positive control (e.g., etoposide) and a negative control (no inhibitor).[14]
-
Enzyme Addition: Add a sufficient amount of human topoisomerase II enzyme to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[14][15]
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Protein Digestion: Add proteinase K and incubate at 37°C for 15-30 minutes to digest the enzyme.[16]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain.[14] Run the gel at a high voltage until the dye front has migrated sufficiently.[16]
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains at the top of the gel (in or near the well), while decatenated, open circular DNA migrates into the gel.[16]
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition. The IC50 is the concentration of the compound that inhibits decatenation by 50%.
Section 2: Antibacterial Activity Assays
Application Note: Quinolones are a cornerstone of antibacterial therapy. Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][17] This interference with DNA synthesis leads to rapid bacterial cell death.[3] Gram-negative activity is generally correlated with DNA gyrase inhibition, while Gram-positive activity is linked to topoisomerase IV inhibition.[3] Key assays for these compounds involve determining the Minimum Inhibitory Concentration (MIC) and directly measuring enzyme inhibition.
Data Presentation: Antibacterial Activity of Representative Quinolinone Compounds
The following table summarizes the minimum inhibitory concentrations (MICs) for several quinolinone derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/ID | Bacterial Strain | Assay Type | Activity (MIC in µg/mL) | Reference |
| Quinoline-2-one (6c) | MRSA | Broth Microdilution | 0.75 | [18] |
| Quinoline-2-one (6c) | VRE | Broth Microdilution | 0.75 | [18] |
| Quinoline-2-one (6c) | MRSE | Broth Microdilution | 2.50 | [18] |
| Novel Quinoline Derivative | S. aureus | Agar Dilution | 6.25 | [19] |
| Novel Quinoline Derivative | E. coli | Agar Dilution | 12.5 | [19] |
| Facilely Accessible Quinoline | C. difficile | Broth Microdilution | 1.0 - 4.0 | [20] |
| Substituted Quinoline (6) | Bacillus cerus | Broth Microdilution | 3.12 | [21] |
Experimental Protocols
This method is used to determine the lowest concentration of an antibacterial agent required to inhibit the growth of a bacterium in vitro.
Materials and Reagents:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Quinolinone test compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Protocol:
-
Compound Dilution: Prepare a 2-fold serial dilution of the quinolinone compounds in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[20]
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase, a primary target of quinolones in Gram-negative bacteria.[3][22]
Materials and Reagents:
-
E. coli DNA gyrase (subunits A and B)
-
Relaxed pBR322 plasmid DNA
-
Gyrase Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA.[23]
-
Stop Solution/Loading Dye
-
1% Agarose gel in TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, 0.2-0.5 µg of relaxed pBR322 DNA, and the quinolinone compound at various concentrations.[24][25]
-
Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes.[23][24]
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain the gel and visualize under UV light. Relaxed and supercoiled forms of the plasmid will separate based on their conformation. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: Determine the concentration of the compound that inhibits the supercoiling activity.
Section 3: Anti-Inflammatory Activity Assays
Application Note: Chronic inflammation is implicated in numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and the NF-κB signaling pathway.[26][27] In vitro assays are essential for screening compounds and elucidating their mechanisms of anti-inflammatory action.
Data Presentation: Anti-Inflammatory Activity of Quinolinone Compounds
| Compound Class | Assay Type | Target/Model | Activity (IC50 or % Inhibition) | Reference |
| Quinolinone-Pyrazoline (9b) | LOX Inhibition | Soybean Lipoxygenase | IC50 = 10 µM | [27] |
| Quinolinone-Pyrazoline (9j) | LOX Inhibition | Soybean Lipoxygenase | IC50 = 15 µM | [27] |
| Quinoline Derivative (3g) | Xylene-induced ear edema | In vivo model | 63.19% inhibition | [28] |
| Quinoline Derivative (6d) | Xylene-induced ear edema | In vivo model | 68.28% inhibition | [28] |
| Quinazolinone Derivative | Carrageenan-induced paw edema | In vivo model | 62.2–80.7% reduction | [29] |
Experimental Protocols
This spectrophotometric assay measures a compound's ability to inhibit the lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes, potent inflammatory mediators.[27]
Materials and Reagents:
-
Soybean Lipoxygenase (LOX) enzyme
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Quinolinone test compounds
-
UV-Vis Spectrophotometer
Protocol:
-
Reaction Setup: In a quartz cuvette, mix the borate buffer, LOX enzyme solution, and the quinolinone test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at room temperature for 5-10 minutes.
-
Initiation: Add the linoleic acid substrate to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 234 nm over time. The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percentage of inhibition relative to a control without an inhibitor and calculate the IC50 value.
This cell-based assay is used to identify compounds that inhibit the activation of the NF-κB pathway, a central regulator of inflammation. Activation involves the translocation of the NF-κB protein from the cytoplasm to the nucleus.[30]
Materials and Reagents:
-
HeLa or other suitable cell line
-
Cell culture medium
-
TNF-α (or other NF-κB activator)
-
Quinolinone test compounds
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB (p65 subunit)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High Content Imaging System
Protocol:
-
Cell Seeding: Seed cells in a 96- or 384-well imaging plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator like TNF-α for 30 minutes to induce translocation. Include unstimulated and vehicle controls.
-
Fix and Permeabilize: Fix the cells with a formaldehyde-based solution, then permeabilize them with a detergent-based buffer (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with the primary antibody against NF-κB, followed by incubation with the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Acquire images of the cells using a high content imaging system, capturing both the NF-κB and nuclear channels.
-
Data Analysis: Use image analysis software to quantify the fluorescence intensity of NF-κB in both the cytoplasm and the nucleus. An effective inhibitor will prevent the increase in nuclear NF-κB intensity upon stimulation.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. topogen.com [topogen.com]
- 17. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 23. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. helios.eie.gr [helios.eie.gr]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key synthetic intermediate in medicinal chemistry, most notably in the production of the atypical antipsychotic drug Aripiprazole.[1][2][3] The 3,4-dihydro-2(1H)-quinolinone scaffold is a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds.[4] Derivatives of this scaffold have shown a wide range of biological activities, including interactions with dopamine and serotonin receptors, making them valuable for the development of treatments for central nervous system disorders.[4] This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in the synthesis of psychoactive compounds.
Application Notes
The primary application of this compound is as a precursor for the synthesis of molecules targeting dopamine receptors, particularly the D2 receptor.[2] The 4-bromobutoxy chain serves as a reactive linker, allowing for the introduction of various amine-containing pharmacophores. This modular approach enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of new chemical entities.
Beyond its role in Aripiprazole synthesis, the 3,4-dihydroquinolin-2(1H)-one core has been derivatized to create compounds with potential applications in treating other conditions such as Alzheimer's disease.[5] These derivatives have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), enzymes implicated in the pathophysiology of neurodegenerative disorders.[5]
Data Presentation
The following tables summarize quantitative data for Aripiprazole, a key compound synthesized from this compound, and other relevant derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold.
Table 1: Receptor Binding Affinity of Aripiprazole
| Receptor | Kᵢ (nM) |
| Dopamine D₂ | 0.34 |
| Dopamine D₃ | 0.8 |
| Serotonin 5-HT₁ₐ | 1.7 |
| Serotonin 5-HT₂ₐ | 3.4 |
Data represents the high-affinity binding of Aripiprazole to various neurotransmitter receptors.
Table 2: In Vitro Activity of 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multi-target Agents for Alzheimer's Disease
| Compound | eeAChE IC₅₀ (µM) | hAChE IC₅₀ (µM) | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) |
| 3e | 0.28 | 0.34 | 0.91 | 2.81 |
This table highlights the inhibitory activity of a specific derivative against key enzymes in Alzheimer's disease pathology.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to yield the title compound.
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
1,4-dibromobutane
-
Potassium carbonate
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
n-hexane
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in water is refluxed for 3 hours.[1]
-
After cooling, the reaction mixture is extracted with dichloromethane.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation.[1]
-
The resulting residue is purified by silica gel column chromatography using dichloromethane as the eluent.[1]
-
The product is further purified by recrystallization from a mixture of n-hexane and ethanol to obtain 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[1] The melting point of the purified compound is reported to be 110.5-111.0°C.[1]
Protocol 2: Synthesis of Aripiprazole from this compound
This protocol details the reaction of the intermediate with 1-(2,3-dichlorophenyl)piperazine to produce Aripiprazole.
Materials:
-
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
-
1-(2,3-dichlorophenyl)piperazine
-
Sodium iodide
-
Triethylamine
-
Acetonitrile
Procedure:
-
A suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and sodium iodide in acetonitrile is refluxed for 30 minutes.[1]
-
Triethylamine and 1-(2,3-dichlorophenyl)piperazine are added to the suspension.[1]
-
The reaction mixture is further refluxed for 3 hours.[1]
-
After the reaction is complete, the solvent is evaporated, and the residue is worked up to isolate Aripiprazole.
Visualizations
Caption: Synthetic pathway of Aripiprazole.
Caption: Aripiprazole's interaction with key receptors.
Caption: General experimental workflow.
References
- 1. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole | MDPI [mdpi.com]
- 3. Cas 129722-34-5,3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | lookchem [lookchem.com]
- 4. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Anwendungs- und Protokollhinweise: Derivatisierung von 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise beschreiben die Derivatisierung von 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on, einem wichtigen Zwischenprodukt in der Synthese von Aripiprazol, zur Erstellung einer Bibliothek von Verbindungen für das biologische Screening. Die hier beschriebenen Protokolle und Daten sollen als Leitfaden für die Synthese neuartiger Analoga und deren Evaluierung als potenzielle Modulatoren von Dopamin- und Serotoninrezeptoren dienen.
Einleitung
7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on ist ein vielseitiges Molekül, das sich für die Wirkstoffforschung eignet. Seine Struktur ermöglicht die einfache Einführung verschiedener funktioneller Gruppen an der Butoxy-Seitenkette, was zur Erzeugung einer vielfältigen Bibliothek von Verbindungen für das biologische Screening führt. Aripiprazol, ein bekanntes atypisches Antipsychotikum, wird aus diesem Molekül synthetisiert und entfaltet seine Wirkung durch eine einzigartige Kombination aus partiellem Agonismus an Dopamin-D2- und Serotonin-5-HT1A-Rezeptoren sowie Antagonismus an Serotonin-5-HT2A-Rezeptoren.[1][2][3][4] Diese polypharmakologische Aktivität bietet eine rationale Grundlage für das Screening neuer Derivate auf ähnliche oder neuartige Aktivitäten an diesen wichtigen Zielen des Zentralnervensystems (ZNS).
Synthese von Derivaten
Die primäre Methode zur Derivatisierung von 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on ist die nukleophile Substitution des Bromatoms durch verschiedene primäre und sekundäre Amine. Diese N-Alkylierungsreaktion ist eine robuste und gut etablierte Methode zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[5]
Allgemeines Schema der N-Alkylierungsreaktion
Abbildung 1: Allgemeines Schema der N-Alkylierung.
Detailliertes Versuchsprotokoll: N-Alkylierung von Aminen
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von 7-(4-(substituiertes Amino)butoxy)-3,4-dihydrochinolin-2(1H)-on-Derivaten.
Materialien:
-
7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on
-
Entsprechendes primäres oder sekundäres Amin (1,1 Äquiv.)
-
Kaliumcarbonat (K₂CO₃) oder eine andere geeignete Base (z. B. Triethylamin) (2,0 Äquiv.)
-
Acetonitril (wasserfrei) oder N,N-Dimethylformamid (DMF)
-
Rundkolben
-
Magnetrührer und Rührfisch
-
Rückflusskühler
-
Scheidetrichter
-
Rotationsverdampfer
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
Verfahren:
-
Lösen Sie 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on (1,0 Äquiv.) in wasserfreiem Acetonitril in einem Rundkolben.
-
Geben Sie das entsprechende Amin (1,1 Äquiv.) und Kaliumcarbonat (2,0 Äquiv.) zu der gerührten Lösung.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss und rühren Sie für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie die anorganischen Salze ab.
-
Engen Sie das Filtrat unter reduziertem Druck am Rotationsverdampfer ein.
-
Nehmen Sie den Rückstand in Ethylacetat auf und waschen Sie ihn nacheinander mit Wasser und gesättigter Natriumchloridlösung (Sole).
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie und engen Sie sie im Vakuum ein, um das Rohprodukt zu erhalten.
-
Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel, um das gewünschte N-alkylierte Derivat zu erhalten.
Biologisches Screening und Daten
Die neu synthetisierten Derivate sollten auf ihre Bindungsaffinität an Dopamin-D2-, Serotonin-5-HT1A- und Serotonin-5-HT2A-Rezeptoren gescreent werden, da dies die primären Ziele von Aripiprazol sind.[1][2][3][4] Die Bindungsaffinitäten werden typischerweise als Ki-Werte (Inhibitionskonstante) ausgedrückt.
Beispielhafte quantitative Daten
Die folgende Tabelle fasst die Bindungsaffinitätsdaten (Ki in nM) für eine Reihe von hypothetischen Derivaten im Vergleich zu Aripiprazol zusammen.
| Verbindung | R1 | R2 | Dopamin D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Aripiprazol | - | - | 0.34 | 1.7 | 3.4 |
| Derivat 1 | H | Methyl | 5.2 | 15.8 | 25.1 |
| Derivat 2 | H | Ethyl | 3.8 | 12.4 | 19.7 |
| Derivat 3 | Methyl | Methyl | 8.1 | 22.5 | 38.6 |
| Derivat 4 | H | Phenyl | 1.5 | 8.9 | 10.2 |
| Derivat 5 | - | Piperidinyl | 2.1 | 10.3 | 14.5 |
Hinweis: Die obigen Daten sind beispielhaft und dienen der Veranschaulichung.
Signalwege
Das Verständnis der Signalwege, die durch die Zielrezeptoren moduliert werden, ist entscheidend für die Interpretation der biologischen Daten.
Dopamin-D2-Rezeptor-Signalweg
Dopamin-D2-Rezeptoren sind an Gαi/o-Proteine gekoppelt. Ihre Aktivierung hemmt die Adenylylcyclase, was zu einer verringerten Produktion von zyklischem AMP (cAMP) und einer verminderten Aktivität der Proteinkinase A (PKA) führt.[6][7] D2-Rezeptoren können auch G-Protein-gekoppelte einwärts gleichrichtende Kaliumkanäle (GIRKs) aktivieren und Kalziumkanäle hemmen.[6]
Abbildung 2: Vereinfachter Dopamin-D2-Rezeptor-Signalweg.
Serotonin-5-HT1A-Rezeptor-Signalweg
Ähnlich wie D2-Rezeptoren sind 5-HT1A-Rezeptoren typischerweise an Gαi/o-Proteine gekoppelt und hemmen die Adenylylcyclase.[8][9][10][11] Sie können auch Kaliumkanäle öffnen und Kalziumkanäle schließen, was zu einer Hyperpolarisation und einer verringerten neuronalen Erregbarkeit führt.[11]
Abbildung 3: Vereinfachter Serotonin-5-HT1A-Rezeptor-Signalweg.
Serotonin-5-HT2A-Rezeptor-Signalweg
Im Gegensatz zu D2- und 5-HT1A-Rezeptoren sind 5-HT2A-Rezeptoren an Gαq/11-Proteine gekoppelt.[12][13][14][15] Ihre Aktivierung stimuliert die Phospholipase C (PLC), was zur Produktion von Inositoltrisphosphat (IP3) und Diacylglycerin (DAG) führt. Dies wiederum löst die Freisetzung von intrazellulärem Kalzium aus und aktiviert die Proteinkinase C (PKC).[12][13][14]
Abbildung 4: Vereinfachter Serotonin-5-HT2A-Rezeptor-Signalweg.
Zusammenfassung und Ausblick
Die Derivatisierung von 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on bietet einen vielversprechenden Ansatz zur Entdeckung neuer ZNS-Wirkstoffe. Die in diesen Hinweisen beschriebenen Protokolle ermöglichen die effiziente Synthese einer Bibliothek von Analoga. Das anschließende Screening dieser Verbindungen an Dopamin- und Serotoninrezeptoren, geleitet von dem Wissen über die zugrunde liegenden Signalwege, kann zur Identifizierung von Leitstrukturen mit potenziell verbesserten pharmakologischen Profilen führen. Zukünftige Arbeiten sollten sich auf die Untersuchung der funktionellen Aktivität (Agonismus, Antagonismus, partieller Agonismus) der vielversprechendsten Verbindungen sowie auf die Bewertung ihrer pharmakokinetischen Eigenschaften konzentrieren.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. goodrx.com [goodrx.com]
- 4. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 10. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. blossomanalysis.com [blossomanalysis.com]
- 14. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the O-Alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-hydroxy-3,4-dihydro-2(1H)-quinolinone is a critical intermediate in the synthesis of numerous pharmacologically active molecules.[1][2] Its alkylated derivatives, specifically 7-alkoxy-3,4-dihydro-2(1H)-quinolinones, are key structural motifs in pharmaceuticals, most notably in the synthesis of the atypical antipsychotic drug Aripiprazole.[3] The alkylation of the 7-hydroxyl group is most commonly achieved via the Williamson ether synthesis, a reliable and versatile method for forming ethers.[4][5] This reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the desired ether.[4][6] This document provides a detailed protocol for the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, including reaction conditions, work-up procedures, and data presentation.
General Reaction Scheme
The overall reaction involves the O-alkylation of the phenolic hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with an alkylating agent (R-X) in the presence of a base.
References
- 1. 7-Hydroxy-3,4-dihydrocarbostyril | 22246-18-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate for Aripiprazole.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
-
Answer: Low or no yield in this Williamson ether synthesis can stem from several factors:
-
Ineffective Base: The base (e.g., potassium carbonate) is crucial for deprotonating the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. Ensure the base is anhydrous and of high purity. The amount of base used is also critical; some protocols call for adding it in portions.[1]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts.[3] Recommended temperatures range from 40-45°C in DMF to reflux conditions in solvents like ethanol or water.[1][4]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Reagent Quality: The purity of the starting materials, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane, is critical. Impurities can interfere with the reaction.
-
Solvent Choice: The choice of solvent significantly impacts the reaction. Polar aprotic solvents like DMF or acetonitrile are often effective.[3]
-
Issue 2: Formation of a Significant Amount of Dimer Impurity
-
Question: I am observing a significant amount of the 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane impurity. How can I minimize its formation?
-
Answer: The formation of this dimer is a common side reaction where the initially formed product reacts with another molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.[5] To minimize this:
-
Excess of 1,4-dibromobutane: Using a significant molar excess of 1,4-dibromobutane can favor the formation of the desired monosubstituted product.[4]
-
Controlled Addition of Base: Adding the base portion-wise can help maintain a low concentration of the deprotonated starting material, thereby reducing the chance of the second substitution.[1]
-
Reaction Temperature and Time: As the concentration of the desired product increases, so does the rate of dimer formation.[5] Therefore, it's crucial to stop the reaction once the starting material is consumed, as determined by reaction monitoring.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product from unreacted starting materials and byproducts. What are the recommended purification strategies?
-
Answer: Effective purification is essential to obtain a high-purity product.
-
Workup Procedure: After the reaction, quenching with water is a common step.[1] A subsequent wash with an aqueous base solution (e.g., 5% NaOH) can help remove unreacted 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.[6]
-
Recrystallization: This is a widely used method for purification. Effective solvent systems include:
-
Column Chromatography: For very high purity requirements, silica gel column chromatography with an eluent such as dichloromethane can be employed.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in this synthesis?
A1:
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one: The starting material containing the nucleophilic hydroxyl group.
-
1,4-dibromobutane: The alkylating agent that provides the four-carbon linker.
-
Base (e.g., Potassium Carbonate): A proton acceptor that deprotonates the phenolic hydroxyl group, making it a more potent nucleophile.
-
Solvent (e.g., DMF, Acetonitrile): Provides a medium for the reaction to occur. Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the anion more reactive.[3]
Q2: Can other bases or solvents be used?
A2: Yes, various conditions have been reported. Besides potassium carbonate, other bases like sodium hydroxide and potassium hydroxide have been used.[7] Solvents such as water, ethanol, and 1-propanol have also been employed, often under reflux conditions.[4][6] The choice of base and solvent will influence reaction time, temperature, and the impurity profile.
Q3: How can I effectively monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the most accurate method to monitor the disappearance of starting materials and the formation of the product and byproducts.[1][5] Thin Layer Chromatography (TLC) can also be used as a quicker, qualitative method to track the reaction's progress.
Data Presentation: Reaction Condition Comparison
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone |
| Alkylating Agent | 1,4-dibromobutane | 1,4-dibromobutane | 1,4-dibromobutane |
| Base | Potassium Carbonate | Potassium Carbonate | Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) | Water | 1-Propanol |
| Temperature | 40-45 °C[1] | Reflux (100-105 °C)[4][6] | Reflux[6] |
| Reaction Time | 6-7 hours[1] | 3 hours[4] | 6 hours[6] |
| Molar Ratio (Starting Material:Alkylating Agent) | 1 : 3.9 (approx.)[1] | 1 : 3[4] | 1 : 3[6] |
| Yield | 80.95%[1] | Not explicitly stated | 90.7% (crude)[6] |
| Purity (HPLC) | 86.09%[1] | Not explicitly stated | Contains 11.0% dimer impurity (crude)[6] |
Experimental Protocols
Protocol 1: Synthesis in DMF at 40-45°C [1]
-
To a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 100g of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 397.5g of 1,4-dibromobutane, and 300 ml of N,N-dimethylformamide.
-
Add 42.33g of potassium carbonate while stirring at room temperature.
-
Heat the mixture to 40-45°C and maintain for 1 hour.
-
Add a second portion of 42.33g of potassium carbonate and continue stirring at 40-45°C for another hour.
-
Add a third portion of 42.33g of potassium carbonate and continue the reaction for 4-5 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into 1500 ml of water.
-
Stir for 30 minutes, then filter the resulting solid.
-
Purify the crude product by recrystallization from cyclohexane.
Protocol 2: Synthesis in Water under Reflux [4]
-
Combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in water.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After cooling, extract the product with dichloromethane.
-
Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent.
-
Purify the residue by silica gel column chromatography followed by recrystallization from a mixture of n-hexane and ethanol.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 5. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 6. 129722-34-5 | this compound | Bromides | Ambeed.com [ambeed.com]
- 7. US7361756B2 - Method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of aripiprazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis is primarily an O-alkylation reaction. It involves the etherification of the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[1][2][3] This reaction is typically carried out in the presence of a base.
Q2: What are the most common side reactions and impurities I should be aware of?
The most frequently encountered side reactions include:
-
Dimer Formation: Formation of 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane is a significant side reaction.[4] This occurs when the already formed product, this compound, reacts with another molecule of the starting material, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
-
N-alkylation: Alkylation can occur at the nitrogen atom of the quinolinone ring, leading to the formation of N-(4-bromobutyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[4]
-
N,O-Dialkylation: In some instances, both the oxygen and nitrogen atoms can be alkylated, resulting in N-(4-bromobutyl)-7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[4]
Q3: How can the formation of the dimer impurity be minimized?
To reduce the formation of the dimer impurity, the following strategies are recommended:
-
Use a molar excess of 1,4-dibromobutane: Using a 3-molar equivalent or higher of 1,4-dibromobutane can favor the desired reaction and suppress the formation of the dimer.[1][3]
-
Control reaction temperature: Higher temperatures can sometimes accelerate the rate of dimer formation.[5]
-
Optimize reaction time: Prolonged reaction times can lead to an increase in the dimer impurity.[4]
Q4: Is N-alkylation a significant concern, and how can it be controlled?
While O-alkylation is generally favored, N-alkylation can occur.[6] The choice of base and solvent can influence the ratio of N- to O-alkylation. Using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile typically favors O-alkylation.[2][3]
Q5: What are the recommended reaction conditions for this synthesis?
Several protocols exist, but a common approach involves reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with an excess of 1,4-dibromobutane in the presence of a base like potassium carbonate in a solvent such as DMF or acetonitrile.[2][3] The reaction temperature and duration can be optimized, with some procedures calling for heating at around 60°C for several hours.[3]
Q6: How can I effectively monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the consumption of the starting material and the formation of the product and byproducts.[4][5]
Q7: What are the most effective methods for purifying the final product?
Purification of this compound often involves:
-
Recrystallization: This is a common method, with solvent systems like n-hexane-ethanol or ethanol being effective.[1][3]
-
Column Chromatography: Silica gel column chromatography with an eluent such as dichloromethane can be used to separate the product from impurities.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction- Excessive side product formation- Product loss during workup or purification | - Increase reaction time or temperature moderately.- Ensure a sufficient excess of 1,4-dibromobutane is used.- Optimize the purification process to minimize loss. |
| High Levels of Dimer Impurity | - Insufficient excess of 1,4-dibromobutane- High reaction temperature or prolonged reaction time | - Increase the molar ratio of 1,4-dibromobutane to the starting material.- Optimize the reaction time and temperature by monitoring with HPLC. |
| Presence of N-Alkylated Side Products | - Reaction conditions favoring N-alkylation | - Ensure the use of a suitable base such as potassium carbonate.- Utilize a polar aprotic solvent like DMF or acetonitrile. |
| Difficulty in Product Purification | - Similar polarity of the product and impurities | - Employ silica gel column chromatography with a carefully selected eluent system.- Perform multiple recrystallizations from an appropriate solvent mixture. |
Data Summary
Table 1: Comparison of Reaction Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Base | Potassium Carbonate | Potassium Carbonate | Potassium Carbonate |
| Solvent | Water | Dimethylformamide (DMF) | n-Propanol |
| Molar Ratio (1,4-dibromobutane:7-HQ) | 3:1 | 3:1 | 3:1 |
| Temperature | Reflux | 60°C | Reflux |
| Reaction Time | 3 hours | 4 hours | 6 hours |
| Purification | Column Chromatography, Recrystallization | Recrystallization | Filtration, Recrystallization |
| Reference | --INVALID-LINK--[1] | --INVALID-LINK--[3] | --INVALID-LINK--[7] |
Experimental Protocol
Synthesis of this compound
-
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
1,4-dibromobutane (3 molar equivalents)
-
Potassium carbonate (1 molar equivalent)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Ethanol
-
-
Procedure:
-
To a reaction flask, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, and potassium carbonate in DMF.
-
Stir the mixture at 60°C for approximately 4 hours.[3]
-
Monitor the reaction progress using HPLC.
-
After the reaction is complete, cool the mixture and dilute it with an equal volume of water.
-
Extract the organic phase with ethyl acetate.
-
Wash the organic layer, dry it, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[3]
-
Visualizations
Caption: Primary synthesis pathway of this compound.
References
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 129722-34-5 | this compound | Bromides | Ambeed.com [ambeed.com]
Technical Support Center: Optimizing the Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of Aripiprazole.[1][2][3] This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[2][4] While this is a widely used method, several challenges can lead to reduced yields and the formation of impurities.[5][6]
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Sub-optimal reaction conditions (base, solvent, temperature). | - Base Selection : Use a moderately strong base like potassium carbonate (K₂CO₃). Stronger bases such as sodium hydride (NaH) can promote side reactions.[6] - Solvent Choice : Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they can accelerate the Sₙ2 reaction.[5][7] Protic solvents may slow down the reaction.[5] - Temperature Control : Conduct the reaction at a moderate temperature (e.g., 40-100°C) to favor the desired Sₙ2 pathway over elimination side reactions.[2][5] |
| Formation of Dimer Impurity | A significant side reaction involves the desired product reacting with another molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to form 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[1] | - Molar Ratio : Use an excess of 1,4-dibromobutane (e.g., 3 molar equivalents or more) to favor the reaction with the starting material over the product.[4] - Controlled Addition : Consider the slow or portion-wise addition of the base to maintain a low concentration of the phenoxide, which can help minimize the formation of the dimer.[2] |
| Presence of Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or base. | - Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Reaction Time and Temperature : If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[5] - Base Stoichiometry : Ensure at least one equivalent of base is used to deprotonate the phenolic hydroxyl group. |
| C-Alkylation Side Products | The phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[5][6] | - Solvent Effects : The choice of solvent can influence the ratio of O- to C-alkylation. Aprotic solvents generally favor O-alkylation.[8] |
| Elimination Side Products | The base can promote an E2 elimination reaction with the 1,4-dibromobutane, especially at higher temperatures.[5][7] | - Temperature Management : Maintain the reaction temperature within the optimal range to minimize elimination.[5] - Choice of Alkylating Agent : While 1,4-dibromobutane is standard, ensure it is of high purity. |
| Difficulties in Product Purification | The product may be difficult to separate from the dimer impurity and unreacted 1,4-dibromobutane. | - Crystallization : Recrystallization from solvents like ethanol, a mixture of n-hexane and ethanol, or slurrying in ethyl acetate can be effective in removing the dimer impurity.[1][4][9] - Chromatography : For high purity, silica gel column chromatography with an eluent such as dichloromethane can be employed.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of this compound?
A1: The reaction proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][10] A base is used to deprotonate the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to form a phenoxide ion. This phenoxide then acts as a nucleophile and attacks one of the primary carbons of 1,4-dibromobutane, displacing a bromide ion to form the ether linkage.[5][6]
Q2: How can I minimize the formation of the 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane dimer?
A2: The formation of the dimer is a common issue.[1] To minimize this, a significant excess of 1,4-dibromobutane should be used. This increases the probability of the phenoxide reacting with 1,4-dibromobutane instead of the already formed product.[4]
Q3: What are the most suitable solvents for this reaction?
A3: Aprotic polar solvents such as N,N-dimethylformamide (DMF) and acetonitrile are commonly used and tend to give good results as they can accelerate the Sₙ2 reaction.[5][7] Other solvents like ethanol and 1-propanol have also been reported.[9]
Q4: What is the role of a phase transfer catalyst in this synthesis?
A4: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide, can be used to facilitate the reaction, especially in biphasic systems (e.g., an organic solvent and an aqueous base). The PTC helps to transport the deprotonated phenoxide from the aqueous phase to the organic phase where the 1,4-dibromobutane is located, thereby increasing the reaction rate.[1][11]
Q5: How can I effectively purify the final product?
A5: Purification can be achieved through several methods. Recrystallization from ethanol is a common and effective method.[1] A mixture of n-hexane and ethanol has also been used for recrystallization.[4] Slurrying the crude product in a solvent like ethyl acetate can also help remove impurities.[9] For very high purity, silica gel column chromatography is an option.[4]
Experimental Protocols
Below are two detailed protocols for the synthesis of this compound, based on literature procedures.
Protocol 1: Synthesis using Potassium Carbonate in DMF
This protocol is adapted from a procedure described on ChemicalBook.[2]
-
Reaction Setup : In a three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 100 g of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 397.5 g of 1,4-dibromobutane, and 300 ml of N,N-dimethylformamide (DMF).[2]
-
Base Addition and Heating : With stirring at room temperature (30-35 °C), add 42.33 g of potassium carbonate. Heat the reaction mixture to 40-45 °C and maintain for 1 hour.[2]
-
Staged Base Addition : Add a second portion of 42.33 g of potassium carbonate and continue the reaction at 40-45 °C for another hour. Then, add a third portion of 42.33 g of potassium carbonate and continue the reaction at the same temperature for 4-5 hours.[2]
-
Workup : After the reaction is complete, cool the mixture to room temperature and pour it into 1500 ml of water. Stir for 30 minutes.[2]
-
Extraction and Solvent Removal : The product is then extracted, and the organic solvent is removed by vacuum distillation.[2]
-
Purification : To the residue, add 300 ml of cyclohexane, stir for 3 hours, and then filter. Wash the solid with 200 ml of cyclohexane. Dry the product to obtain this compound.[2]
Protocol 2: Synthesis using Potassium Carbonate in 1-Propanol
This protocol is based on a patent example.[9]
-
Reaction Setup : A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (10 g), 1,4-dibromobutane (22.2 ml, 3 equivalents), and potassium carbonate (9.32 g, 1.1 equivalents) in 1-propanol (100 ml) is prepared.[9]
-
Reaction : The mixture is heated under reflux for 6 hours.[9]
-
Initial Isolation : The hot reaction mixture is filtered, and the solid is washed with hot 1-propanol. The solvent and excess 1,4-dibromobutane are removed by evaporation in vacuum.[9]
-
Crude Precipitation : 2-Propanol (50 ml) is added to the residue, and the mixture is stirred at 5-10°C for 3 hours. The precipitate is collected by filtration and dried to give the crude product.[9]
-
Purification by Slurrying : The crude product is slurried in ethyl acetate at room temperature for 8 hours. The remaining solid (primarily the dimer impurity) is removed by filtration. The ethyl acetate is evaporated under reduced pressure to yield the purified 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[9]
Data Presentation
The following table summarizes reaction conditions from various sources. Direct yield comparisons are challenging due to variations in reporting and purification methods.
| Reactants | Base | Solvent | Temperature | Reported Yield | Reference |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane | Potassium Carbonate | Water | Reflux | Not specified | [4] |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane | Potassium Carbonate | DMF | 40-45 °C | 80.95% | [2] |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane | Potassium Carbonate | 1-Propanol | Reflux | 75.5% (after purification) | [9] |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane | Potassium Carbonate | Ethanol | Reflux | Not specified | [9] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
- 1. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 2. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 9. 129722-34-5 | this compound | Bromides | Ambeed.com [ambeed.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. US7361756B2 - Method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of aripiprazole.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method is a Williamson ether synthesis. This involves the O-alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) with 1,4-dibromobutane.[1] The reaction is typically carried out in the presence of a base.
Q2: What are the common side products or impurities I should be aware of?
A significant impurity is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[2] This dimer forms when the bromo group of the desired product reacts with another molecule of 7-hydroxy-3,4-dihydrocarbostyril.[2] Other potential impurities could include unreacted starting materials or byproducts from the decomposition of the alkylating agent.
Q3: What are the recommended purification methods for the final product?
Purification is often achieved through silica gel column chromatography with an eluent such as dichloromethane.[1] Recrystallization from a solvent mixture like n-hexane and ethanol is also a common practice to obtain a product with high purity.[1][2] Other solvents that can be used for purification include ethyl acetate, isopropyl acetate, toluene, xylene, chloroform, acetonitrile, acetone, methanol, and isopropanol.[2]
Troubleshooting Guide
Low or No Product Formation
Q4: My reaction is showing low conversion to the desired product. What are the possible causes and solutions?
-
Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group of 7-HQ, forming the more nucleophilic phenoxide ion.[3][4] Ensure you are using a sufficient molar equivalent of a suitable base like potassium carbonate.
-
Reaction Time and Temperature: The reaction may require refluxing for an adequate amount of time (e.g., 3 hours or more) to proceed to completion.[1][4] Ensure the reaction is maintained at the appropriate temperature for the solvent being used.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often effective for S\N2 reactions.[4] Protic solvents may slow down the reaction by solvating the nucleophile.[4]
-
Quality of Reagents: Ensure that the starting materials, particularly the 1,4-dibromobutane, are of high purity and not degraded.
High Levels of Impurities
Q5: I am observing a significant amount of the dimer impurity. How can I minimize its formation?
The formation of the dimer, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, is a common issue.[2]
-
Molar Ratio of Reactants: Using a large excess of 1,4-dibromobutane can favor the formation of the desired mono-alkylated product over the dimer. Some procedures use up to 3 molar equivalents of 1,4-dibromobutane.[1]
-
Controlled Addition: A slow, controlled addition of the 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to the reaction mixture containing the base and 1,4-dibromobutane may help to minimize the concentration of the phenoxide at any given time, thus reducing the chance of it reacting with the already formed product.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times that could lead to increased dimer formation.[2]
Q6: How can I effectively remove the dimer impurity during purification?
-
Chromatography: Silica gel column chromatography is an effective method for separating the desired product from the higher molecular weight dimer.[1]
-
Recrystallization/Slurrying: The dimer may have different solubility properties compared to the desired product. Slurrying the crude product in a solvent like ethyl acetate has been shown to be effective in removing the dimer.[5] The less soluble dimer can sometimes be removed by filtration.
Data Presentation: Reaction Conditions and Outcomes
| Parameter | Method A | Method B | Method C |
| Starting Material | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone |
| Alkylating Agent | 1,4-dibromobutane (3 molar eq.) | 1,4-dibromobutane | 1,4-dibromobutane (3 eq.) |
| Base | Potassium carbonate | Potassium carbonate | Potassium carbonate (1.1 eq.) |
| Solvent | Water | N,N-dimethylformamide | 1-propanol |
| Temperature | Reflux | 40-45 °C | Reflux |
| Reaction Time | 3 hours | 1 hour | 6 hours |
| Yield | Not specified | 80.95% (crude) | 75.5% (after purification) |
| Purity | Not specified | 86.09% HPLC purity (crude) | Contains 1.8% of dimer impurity |
| Reference | [1] | [6][7] | [5] |
Experimental Protocols
Protocol 1: Synthesis in Water (based on US20060079690A1) [1]
-
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in water is refluxed for 3 hours.
-
The reaction mixture is then cooled and extracted with dichloromethane.
-
The organic layer is dried with anhydrous magnesium sulfate.
-
The solvent is removed by evaporation.
-
The resulting residue is purified by silica gel column chromatography using dichloromethane as the eluent.
-
Further purification can be achieved by recrystallization from a mixture of n-hexane and ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.
Protocol 2: Synthesis in N,N-Dimethylformamide (based on ChemicalBook) [6][7]
-
To a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 100g of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5g of 1,4-dibromobutane, 42.33g of potassium carbonate, and 300 ml of N,N-dimethylformamide.
-
Stir the mixture at room temperature (30-35 °C).
-
Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.
-
Add a second portion of potassium carbonate (42.33 g).
-
Continue the reaction until completion (monitoring by TLC or HPLC is recommended).
-
Work-up involves removing the organic solvent by vacuum distillation, followed by a solvent exchange with cyclohexane.
-
The crude product is stirred in cyclohexane, filtered, and washed to yield the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Caption: Reaction pathway showing the formation of the desired product and the dimer side product.
References
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. 129722-34-5 | this compound | Bromides | Ambeed.com [ambeed.com]
- 6. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 7. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone CAS#: 129722-34-5 [m.chemicalbook.com]
Technical Support Center: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a key intermediate in the synthesis of the antipsychotic drug Aripiprazole.[1][2][3] It is also recognized as a degradation product found in Aripiprazole tablets, making its stability a critical factor in pharmaceutical development and quality control.[1][2][3]
Q2: What are the primary stability concerns associated with this compound?
A2: The main stability issues are its hygroscopic nature, susceptibility to dimerization, and potential degradation under certain experimental and storage conditions.[4][5] Being aware of these issues is crucial for maintaining the compound's purity and reactivity.
Q3: How should this compound be properly stored?
A3: To ensure its stability, the compound should be stored in a tightly sealed container, protected from moisture and light. It is recommended to store it in a refrigerator under an inert atmosphere.[3] While some sources suggest it can be stable for up to two years at room temperature when protected from light and moisture, refrigerated storage is a better precaution against thermal degradation.
Q4: What is the common impurity observed with this compound?
A4: A frequent impurity is the dimer, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[5][6] This impurity forms during the synthesis of this compound when a molecule of the product reacts with the starting material, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in subsequent reactions (e.g., Aripiprazole synthesis) | Degradation of the compound due to improper storage or handling. | - Confirm the purity of the starting material using HPLC. - Ensure the compound was stored under recommended conditions (refrigerated, dry, inert atmosphere). - Use freshly purchased or recently purified material if degradation is suspected. |
| Appearance of an unknown peak in HPLC analysis | Formation of the dimer impurity or other degradation products. | - Compare the retention time of the unknown peak with a reference standard of 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane. - Consider potential hydrolysis of the ether linkage or reaction at the benzylic position if the reaction was performed in an aqueous or protic solvent. - Analyze the sample by LC-MS to identify the mass of the impurity and deduce its structure. |
| Inconsistent reaction outcomes | Variability in the quality of the starting material. | - Source the compound from a reputable supplier and obtain a certificate of analysis. - Implement a routine quality control check via HPLC or NMR for each new batch. |
| Physical appearance changes (e.g., clumping, discoloration) | Absorption of moisture due to its hygroscopic nature. | - Handle the compound in a glove box or under a dry, inert atmosphere. - Dry the material under vacuum before use, provided it is thermally stable under the drying conditions. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H16BrNO2 | [1][2] |
| Molecular Weight | 298.18 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 110-111 °C | [3][7] |
| Solubility | Slightly soluble in chloroform and methanol | [4][7] |
| Storage | Hygroscopic, store under inert atmosphere in a refrigerator | [3] |
Experimental Protocols
General Protocol for Monitoring the Stability of this compound
This protocol outlines a general procedure for assessing the stability of the compound under various stress conditions.
-
Sample Preparation: Prepare several accurately weighed samples of this compound.
-
Stress Conditions:
-
Hydrolytic Stability: Dissolve the compound in solutions of different pH (e.g., pH 2, 7, and 9) and store at a controlled temperature (e.g., 40 °C).
-
Photostability: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., xenon lamp) simulating sunlight.
-
Thermal Stability: Store the solid compound at elevated temperatures (e.g., 60 °C, 80 °C).
-
Oxidative Stability: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
-
Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
Analysis:
-
Immediately analyze the withdrawn samples by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the peaks to aid in identification.
-
If significant degradation is observed, use LC-MS to identify the degradation products.
-
-
Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.
Visualizations
Caption: Formation of the dimer impurity.
Caption: Troubleshooting experimental workflow.
References
- 1. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. lookchem.com [lookchem.com]
- 4. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone CAS#: 129722-34-5 [m.chemicalbook.com]
- 5. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 6. 1,4-BIS[3,4-DIHYDRO-2(1H)-QUINOLINON-7-OXY]BUTANE | 882880-12-8 [chemicalbook.com]
- 7. 129722-34-5 CAS MSDS (3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Recrystallization of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the recrystallization of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. It includes a troubleshooting guide and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: I dissolved my this compound in the hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated.[1][2] To resolve this, try the following:
-
Reheat and Dilute: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.[3][4]
-
Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask.[3] Very slow cooling can favor the formation of crystals over oil.
-
Solvent System Modification: Consider using a mixed solvent system. If you are using a single solvent, adding a co-solvent in which the compound is less soluble might help induce crystallization.
-
Issue 2: No crystals are forming, even after the solution has cooled.
-
Question: My solution of this compound is clear and no crystals have appeared, even after cooling in an ice bath. What should I do?
-
Answer: The absence of crystal formation can be due to several factors, including the solution not being supersaturated, the absence of nucleation sites, or the presence of impurities that inhibit crystallization.[4] Here are some steps to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][6]
-
Seeding: If available, add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[4][5]
-
-
Increase Concentration: It's possible that too much solvent was used.[3] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[1]
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will reduce the overall solubility and may promote crystallization.[4] For this compound, hexane or cyclohexane can be used as anti-solvents.[7]
-
Issue 3: The recrystallized product is still impure.
-
Question: I have recrystallized my this compound, but analysis shows it is still impure. How can I improve the purity?
-
Answer: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly or if the incorrect solvent is used.
-
Slow Down Crystallization: Rapid crystal growth can trap impurities.[6] Ensure the solution cools slowly and undisturbed to allow for the formation of purer crystals.[1]
-
Re-evaluate the Solvent: The chosen solvent may not be optimal for rejecting the specific impurities present. You may need to experiment with different solvents or solvent mixtures. A patent for this compound suggests that recrystallization from a mixture of n-hexane and ethanol can be effective.[8] Other potential solvents include ethyl acetate, isopropyl acetate, toluene, xylene, chloroform, acetonitrile, acetone, methanol, and isopropanol.[7]
-
Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration of the dissolved compound before allowing it to cool and crystallize.[2]
-
Issue 4: The recovery yield is very low.
-
Question: After recrystallization, I have a very small amount of pure this compound. How can I increase my yield?
-
Answer: A low yield can result from using too much solvent, premature filtration, or the compound having significant solubility in the cold solvent.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the compound.[4]
-
Ensure Complete Cooling: Cool the solution thoroughly in an ice bath before filtration to maximize the amount of product that crystallizes out of the solution.[4]
-
Recover from Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. You can recover some of this by evaporating a portion of the solvent and cooling the solution again to obtain a second crop of crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: Based on available literature, a mixture of n-hexane and ethanol is a documented solvent system for the recrystallization of this compound.[8] Other solvents that have been used for purification include ethyl acetate, isopropyl acetate, toluene, xylene, chloroform, acetonitrile, acetone, methanol, and isopropanol.[7] The choice of solvent will depend on the impurities present.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor. The solvent should not react with the compound and should be volatile enough to be easily removed from the crystals.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is in the range of 110-111 °C[9] or 110.5-111.0 °C.[8]
Q4: Can I use a single solvent instead of a mixed solvent system?
A4: Yes, a single solvent can be used if it meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[5] However, mixed solvent systems are often used when a single solvent does not provide the desired solubility characteristics.
Data Presentation
| Parameter | Solvent System | Notes | Reference |
| Recrystallization Solvents | n-hexane/ethanol | A mixture used for recrystallization. | [8] |
| Ethyl acetate | Used for purification. | [7] | |
| Isopropyl acetate | Used for purification. | [7] | |
| Toluene | Used for purification. | [7] | |
| Xylene | Used for purification. | [7] | |
| Chloroform | The compound is slightly soluble in chloroform. | [10] | |
| Acetonitrile | Used for purification. | [7] | |
| Acetone | Used for purification. | [7] | |
| Methanol | The compound is slightly soluble in methanol. | [10] | |
| Isopropanol | Used for purification. | [7] | |
| Anti-solvents | n-hexane | Can be used for isolation. | [7] |
| Cyclohexane | Can be used for isolation. | [7][9] | |
| Physical Property | |||
| Melting Point | N/A | 110.5-111.0 °C | [8] |
Experimental Protocols
Detailed Methodology for Recrystallization using a Mixed Solvent System (n-Hexane/Ethanol)
This protocol is adapted from a documented procedure for the purification of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[8]
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot ethanolic solution, slowly add n-hexane until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A workflow diagram illustrating the key steps in the recrystallization process.
References
- 1. Recrystallization [wiredchemist.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 8. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 9. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 10. 129722-34-5 CAS MSDS (3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
Purity Analysis of Commercial 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity analysis of commercial 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. Understanding the purity profile of this starting material is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document compares the performance of various analytical methodologies for purity assessment and provides supporting experimental data and protocols.
Comparative Purity Analysis
The purity of commercially available this compound can vary between suppliers due to differences in synthetic routes and purification methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for routine purity analysis. More advanced methods like Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) offer higher resolution, sensitivity, and specificity for comprehensive characterization.
Table 1: Comparison of Purity Data from Different Commercial Suppliers (Illustrative)
| Supplier | Purity by HPLC (%) | Major Impurity (Dimer) (%) | Other Impurities (%) | Analytical Method |
| Supplier A | >99.0 | <0.15 | <0.10 | HPLC-UV |
| Supplier B | >98.0 | <0.5 | <0.2 | HPLC-UV |
| Supplier C | >97.0 | <1.0 | <0.5 | HPLC-UV |
Note: This table is illustrative and based on generally reported purity levels. Actual values may vary by batch.
Table 2: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, reliable, and widely available for routine quality control. | May have limited resolution for complex impurity profiles. |
| UPLC-UV/MS | Chromatographic separation using smaller particles for higher resolution and speed. | Faster analysis times, better resolution of impurities, and can be coupled with MS for identification. | Higher upfront instrument cost. |
| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | Highly sensitive and specific for identification and quantification of trace-level impurities. | Complex instrumentation and data analysis. |
| qNMR | Quantitative analysis based on the nuclear magnetic resonance signal. | Highly accurate and precise, does not require a reference standard for each impurity, provides structural information. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
Potential Impurities
The primary impurity in the synthesis of this compound is the dimer, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane . This impurity is formed when a second molecule of the starting material, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, reacts with the product.
Other potential process-related impurities include:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone: Unreacted starting material.
-
1,4-dibromobutane: Excess alkylating agent.
-
By-products from side reactions: Depending on the specific synthetic conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine purity determination of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Agilent Zorbax XDB C-18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 40 15 80 20 80 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of acetonitrile and water.
Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers a faster and higher-resolution analysis compared to conventional HPLC.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 30 3 90 4 90 4.1 30 | 5 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: PDA scan from 200-400 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve 0.5 mg/mL of the sample in a 50:50 mixture of acetonitrile and water.
Quantitative NMR (qNMR) Method
This method provides a highly accurate purity assessment without the need for a specific reference standard for the analyte.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity, for example, maleic acid or dimethyl sulfone. The internal standard should be soluble in the same solvent as the analyte and have signals that do not overlap with the analyte's signals.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Accurately weigh about 5 mg of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Synthetic pathway and formation of the major dimer impurity.
Characterization of Impurities in 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic agent, Aripiprazole. Understanding and controlling impurities are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines potential impurities, details experimental protocols for their detection and quantification, and presents a comparative analysis of various analytical techniques.
Introduction to Potential Impurities
The synthesis of this compound typically involves the reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[1] This process can lead to the formation of several process-related impurities and potential degradation products. The primary impurities of concern include unreacted starting materials and a significant dimer byproduct.
Table 1: Summary of Potential Impurities
| Impurity Name | Structure | Type | Origin |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one |
| Starting Material | Incomplete reaction. |
| 1,4-dibromobutane | Br-(CH2)4-Br | Reagent | Excess reagent from the reaction. |
| 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane (Dimer) | Byproduct | Reaction of this compound with another molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.[2] | |
| Degradation Products | Varied | Degradant | Can form under stress conditions such as heat, light, acid, or base.[3][4] |
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for routine purity testing. However, for comprehensive characterization and structural elucidation, hyphenated techniques and spectroscopic methods are indispensable.
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Information Provided | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Low (ng to pg range) | Retention time, peak area (for quantification). | Routine purity analysis, quantification of known impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Very Low (pg to fg range) | Retention time, mass-to-charge ratio (m/z) for molecular weight determination and fragmentation patterns for structural elucidation. | Identification of unknown impurities, confirmation of known impurities, and sensitive quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Very Low (pg to fg range) | Retention time, peak area. | Analysis of volatile impurities like residual solvents (e.g., 1,4-dibromobutane). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | High (µg to mg range) | Detailed structural information, including connectivity of atoms. | Definitive structural elucidation of isolated impurities. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. | Moderate (µg range) | Information about functional groups present in the molecule. | Preliminary identification of functional groups in isolated impurities. |
Experimental Protocols
Detailed and validated analytical methods are essential for reliable impurity profiling. Below are representative protocols for the analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is suitable for the quantification of the API and known impurities.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is ideal for identifying unknown impurities and confirming the structure of known ones.
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Acquisition: Full scan mode for initial screening, followed by product ion scan (MS/MS) on selected parent ions for fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For definitive structural confirmation, impurities should be isolated (e.g., by preparative HPLC) and analyzed by NMR.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Spectrometer: 400 MHz or higher
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed to establish the complete chemical structure.
Visualizing the Process and Analysis
Diagrams can provide a clear overview of the synthesis pathway and the logical workflow for impurity characterization.
Caption: Synthesis of this compound.
Caption: Workflow for Impurity Identification and Characterization.
Conclusion
A robust impurity profiling strategy is fundamental in pharmaceutical development. For this compound, a combination of chromatographic and spectroscopic techniques is recommended. While HPLC provides a reliable method for routine quality control, LC-MS is invaluable for the detection and preliminary identification of unknown impurities. For unequivocal structural confirmation, isolation of the impurity followed by NMR spectroscopy is the gold standard. The implementation of these methodologies will ensure a comprehensive understanding and control of the impurity profile, ultimately contributing to the safety and quality of the final drug product.
References
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 3. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
A Comparative Guide to the Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthesis methods for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a crucial intermediate in the manufacturing of the atypical antipsychotic drug, aripiprazole.[1] The synthesis of this intermediate is a critical step that influences the purity and yield of the final active pharmaceutical ingredient. This document outlines various experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflow to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthesis Methods
The primary route for synthesizing this compound involves the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[2][3] Variations in the reaction conditions, including the solvent, base, and temperature, have a significant impact on the reaction's efficiency, yield, and the impurity profile of the product. The most notable impurity is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, which is formed through a secondary reaction of the product with the starting material.[1]
The following table summarizes the quantitative data from different reported synthesis methods.
| Method | Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| Method 1 | Water | Potassium Carbonate | Reflux | 3 | - | - | Aqueous system, requires extraction with an organic solvent.[2] |
| Method 2 | N,N-Dimethylformamide (DMF) | Potassium Carbonate | 40-45 | 6-7 | 80.95 | 86.09 | Staged addition of base.[4] |
| Method 3 | 1-Propanol | Potassium Carbonate | Reflux | 6 | 75.5 | ~98.2 (after purification) | Crude product contains a significant amount of dimer impurity.[5] |
| Method 4 | Ethanol | Potassium Carbonate | Reflux | Overnight | 74 | - | Standard laboratory procedure.[5] |
Experimental Protocols
Below are the detailed experimental methodologies for the key synthesis routes cited in this guide.
Method 2: Synthesis in N,N-Dimethylformamide (DMF)
In a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, 100 grams of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5 grams of 1,4-dibromobutane, and 42.33 grams of potassium carbonate are mixed with 300 ml of N,N-dimethylformamide at room temperature (30-35 °C).[4] The reaction mixture is then heated to 40-45 °C and maintained at this temperature for 1 hour.[4] Subsequently, a second batch of potassium carbonate (42.33 g) is added, and the reaction is continued at 40-45 °C for another hour. A third batch of potassium carbonate (42.33 g) is then added, and the reaction proceeds at the same temperature for 4-5 hours.[4] After completion, the mixture is cooled to room temperature and poured into 1500 ml of water with stirring for 30 minutes. The product is extracted with chloroform (2 x 500 ml). The combined organic layers are washed with water, and the solvent is removed by vacuum distillation. The crude product is further purified by solvent exchange with cyclohexane to yield the final product.[4]
Method 3: Synthesis in 1-Propanol
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (10 g, 0.061 mole), 1,4-dibromobutane (22.2 ml, 0.184 mole), and potassium carbonate (9.32 g, 0.067 mole) in 1-propanol (100 ml) is heated under reflux for 6 hours.[5] The hot reaction mixture is filtered, and the solid is washed with hot 1-propanol. The solvent and excess 1,4-dibromobutane are removed by vacuum evaporation. The residue is taken up in 2-propanol (50 ml) and cooled to 5-10°C for 3 hours to precipitate the crude product. The crude material is then slurried in ethyl acetate at room temperature for 8 hours to remove the dimer impurity by filtration.[5] Evaporation of the ethyl acetate yields the purified product.[5]
Synthetic Pathway and Workflow
The synthesis of this compound is a straightforward alkylation reaction. The general workflow involves the reaction of the starting materials, followed by workup and purification to isolate the desired product and remove unreacted starting materials and byproducts.
The key chemical transformation in this synthesis is the formation of an ether linkage between the hydroxyl group of the quinolinone and one of the bromine-bearing carbons of the butane chain.
References
- 1. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 3. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone CAS#: 129722-34-5 [m.chemicalbook.com]
- 4. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 5. 129722-34-5 | this compound | Bromides | Ambeed.com [ambeed.com]
Quinolinone Derivatives: A Comparative Analysis of Biological Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinolinone derivatives across key biological assays. The performance of various derivatives is presented with supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Quinolinone scaffolds are a prominent feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. This guide synthesizes data from various studies to offer a comparative perspective on their efficacy in anticancer, antimicrobial, and anti-inflammatory assays.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for different quinolinone derivatives, providing a clear comparison of their biological activities.
Table 1: Anticancer Activity of Quinolinone Derivatives (IC50 values in µM)
| Derivative | MCF-7 (Breast Cancer) | K-562 (Leukemia) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | Reference |
| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | Significant Inhibition | - | - | - | - | [1] |
| 3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one | - | More active than against MCF-7 | - | - | - | [1] |
| 6-Nitro-2-p-tolylquinolin-4(1H)-one | - | - | More active than against MCF-7 | - | - | [1] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | 82.9% growth reduction | - | - | - | - | [1] |
| Quinoline-Thiazolidinone Hybrid | 0.076 | - | - | - | - | [2] |
| Quinoline-Thiazole Hybrid | 0.028 | - | - | - | - | [2] |
| HA-2g | 0.610 | - | - | - | 0.780 | [3] |
| HA-2l | 0.780 | - | - | - | 0.610 | [3] |
| HA-3d | Sub-micromolar | - | - | - | Sub-micromolar | [3] |
| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | - | - | - | - | - | [4] |
| Compound 15 | 15.16 | - | - | 18.68 | - | [5] |
| Nimesulide Derivative 5c | 0.33 | - | - | 0.51 | - | [6] |
Note: '-' indicates data not available in the cited sources. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of Quinolinone Derivatives (MIC values in µg/mL)
| Derivative | S. aureus | E. coli | B. subtilis | P. aeruginosa | C. albicans | Reference |
| Compound 9 | 0.12 | 0.12 | - | >1024 | - | [7] |
| Compound 10 | 0.24 | 0.12 | - | >1024 | - | [7] |
| Compound 11 | 0.12 | 0.12 | - | >1024 | - | [7] |
| Compound 12 | 0.24 | 0.12 | - | 512 | - | [7] |
| Compound 13 | 0.12 | 0.12 | - | 512 | - | [7] |
| Compound 14 | 0.12 | 0.12 | - | 512 | - | [7] |
| Compound 15 | - | - | 0.8 µM | - | - | [7] |
| Derivative 11 | 6.25 | - | - | - | - | [8] |
| Dihydrotriazine Hybrid 93a-c | 2 | 2 | - | - | - | [8] |
| Sulfonamide Hybrid 43a | 0.62 mg/mL | 0.62 mg/mL | 0.62 mg/mL | 0.62 mg/mL | - | [8] |
| Quinoline-Sulfonamide Cd(II) Complex | 19.04 x 10⁻⁵ mg/mL | 609 x 10⁻⁵ mg/mL | - | - | 19.04 x 10⁻⁵ mg/mL | [9] |
| Compound 2 | 3.12 - 50 | 3.12 - 50 | 3.12 - 50 | 3.12 - 50 | - | [10] |
| Compound 6 | 3.12 - 50 | 3.12 - 50 | 3.12 - 50 | 3.12 - 50 | Potent | [10] |
Note: '-' indicates data not available in the cited sources. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: Anti-inflammatory and Antioxidant Activity of Quinolinone Derivatives
| Derivative | Assay | Activity | Reference |
| 3g | Xylene-induced ear edema | 63.19% inhibition | [11] |
| 6d | Xylene-induced ear edema | 68.28% inhibition | [11] |
| StNPs-3 | Methotrexate-induced lung inflammation (MDA levels) | -66.8% change from MTX group | [12] |
| StNPs-3 | Methotrexate-induced lung inflammation (NO levels) | -60.8% change from MTX group | [12] |
| Quinolinone-pyrazoline hybrid 9b | DPPH scavenging | 85.3% inhibition | [13] |
| Quinolinone-pyrazoline hybrid 9c | DPPH scavenging | 86.2% inhibition | [13] |
| Quinolinone-pyrazoline hybrid 9g | DPPH scavenging | 99% inhibition | [13] |
| Quinolinone-pyrazoline hybrid 9i | DPPH scavenging | 87% inhibition | [13] |
| Quinolinone-pyrazoline hybrid 9b | Lipoxygenase inhibition | IC50 = 10 µM | [13] |
| Quinazoline-4-one Derivative (5) | DPPH scavenging | 61.53% inhibition | [14] |
Note: A variety of assays are used to determine anti-inflammatory and antioxidant activity, with results often expressed as percentage inhibition or IC50 values.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and aid in the design of future experiments.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Agar Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly swab the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place paper discs impregnated with known concentrations of the quinolinone derivatives onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is used to evaluate the anti-inflammatory properties of compounds.
-
Animal Dosing: Administer the quinolinone derivatives to rodents (e.g., rats or mice) orally or via injection.
-
Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (vehicle-treated).
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of quinolinone derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone derivatives.
Caption: Experimental workflow for the MTT assay to determine cytotoxicity.
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. helios.eie.gr [helios.eie.gr]
- 14. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
In Vitro Efficacy of Novel 3,4-Dihydroquinolin-2(1H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of novel derivatives, summarizing their in vitro performance as anticancer, antifungal, and antibacterial agents. The data presented is compiled from recent studies, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Anticancer Activity: Targeting Key Pathways in Oncology
Novel 3,4-dihydroquinolin-2(1H)-one derivatives have emerged as potent anticancer agents, primarily through the inhibition of critical pathways such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling and tubulin polymerization.
Comparative Anticancer Potency
The in vitro cytotoxic activity of various derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 4m | U138-MG (Glioblastoma) | VEGFR2 Inhibition | 4.20 | Temozolomide (TMZ) | 93.09 | |
| 4u | U87-MG (Glioblastoma) | VEGFR2 Inhibition | 7.96 | Temozolomide (TMZ) | 92.90 | |
| 4q | U138-MG (Glioblastoma) | VEGFR2 Inhibition | 8.00 | Temozolomide (TMZ) | 93.09 | |
| 4t | U87-MG (Glioblastoma) | VEGFR2 Inhibition | 10.48 | Temozolomide (TMZ) | 92.90 | |
| D13 | HeLa (Cervical Cancer) | Tubulin Polymerization Inhibition | 1.34 | 5-Fluorouracil | - | |
| D13 | A549 (Lung Cancer) | Tubulin Polymerization Inhibition | 1.46 | 5-Fluorouracil | - | |
| D13 | HCT116 (Colon Cancer) | Tubulin Polymerization Inhibition | 0.94 | 5-Fluorouracil | - | |
| D13 | HepG-2 (Liver Cancer) | Tubulin Polymerization Inhibition | 1.82 | 5-Fluorouracil | - |
Signaling Pathways
VEGFR2 Signaling Pathway in Cancer
VEGF, produced by tumor cells, binds to and activates VEGFR2, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[1] The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[1] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of key pathways like the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[1]
References
The Unseen Player: Understanding Potential Cross-Reactivity of Aripiprazole Intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Synthetic intermediates and impurities, even in trace amounts, have the potential to exhibit off-target biological activity, leading to unforeseen side effects or altered efficacy. This guide addresses the importance of characterizing the cross-reactivity of one such intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key precursor in the synthesis of the atypical antipsychotic aripiprazole.
Currently, there is no publicly available data on the biological cross-reactivity of this compound in biological assays. Its primary characterization in scientific literature and regulatory filings is as a synthetic intermediate and a potential impurity in the manufacturing of aripiprazole. The absence of a pharmacological profile for this specific molecule underscores a critical gap in the comprehensive safety and quality assessment of the final drug product.
To illustrate the potential significance of such uncharacterized impurities, this guide provides a comparative overview of the well-documented pharmacological profile of aripiprazole alongside two other commonly used atypical antipsychotics, olanzapine and risperidone. By examining the complex receptor interaction profiles of these established drugs, we can infer the potential for a structurally related intermediate to exhibit its own, albeit likely different, pattern of biological activity. This comparison highlights the necessity for rigorous testing of all process-related impurities.
Comparative Receptor Binding Profiles of Atypical Antipsychotics
The therapeutic and side-effect profiles of atypical antipsychotics are largely determined by their affinity for a wide range of neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of aripiprazole, olanzapine, and risperidone for key central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Aripiprazole (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 0.34 - 3.4 | 11 - 31 | 3.09 - 3.13 |
| Dopamine D3 | 0.8 | 49 | 7.3 |
| Serotonin 5-HT1A | 1.7 - 4.4 | >10,000 | 420 |
| Serotonin 5-HT2A | 3.4 - 13 | 4 - 16 | 0.16 - 0.2 |
| Serotonin 5-HT2C | 15 | 11 | 50 |
| Serotonin 5-HT7 | 19 | 224 | 270 |
| Adrenergic α1A | 57 | 19 | 0.8 - 5 |
| Adrenergic α2C | 46 | 18 | 16 |
| Histamine H1 | 61 | 7 - 20 | 2.23 - 20 |
| Muscarinic M1 | >10,000 | 2.5 - 22 | >10,000 |
Data compiled from multiple sources. Ranges reflect variability in experimental conditions and reporting.
This data illustrates the polypharmacology of these drugs, each with a unique "fingerprint" of receptor interactions that contributes to its clinical profile. While aripiprazole is a partial agonist at D2 and 5-HT1A receptors, olanzapine and risperidone are primarily antagonists at these sites.[1][2][3][4] These differences in affinity and intrinsic activity are critical to their therapeutic actions and side-effect liabilities, such as weight gain, sedation, and extrapyramidal symptoms.[5][6][7]
The Importance of Characterizing Intermediates
Given that this compound shares a core structural motif with aripiprazole, it is plausible that it could interact with one or more of the same receptors. Even weak interactions could have clinical implications, particularly if the impurity is present at higher than acceptable levels. Therefore, subjecting such intermediates to a panel of in vitro binding assays is a critical step in ensuring the safety and consistency of the final drug product.
Experimental Protocols: A General Approach to Radioligand Binding Assays
A standard method to determine the receptor binding affinity of a compound is the competitive radioligand binding assay.[8][9][10] The following provides a generalized protocol.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
A specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors)
-
Test compound
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation: A dilution series of the test compound is prepared.
-
Incubation: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand) are included.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Scintillation fluid is added to the wells, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Aripiprazole's Signaling Pathway: A Model for Investigation
Aripiprazole's unique clinical profile is attributed to its "dopamine system stabilizer" activity, acting as a partial agonist at D2 receptors.[11][12][13] This means it can modulate dopaminergic activity, reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states. This is a complex mechanism involving multiple downstream signaling cascades. The potential for an impurity to interfere with these pathways should not be overlooked.
Caption: Simplified Aripiprazole signaling at the D2 receptor.
Conclusion
While this compound is primarily considered a synthetic intermediate, its structural relationship to aripiprazole warrants a thorough investigation of its potential biological activity. The lack of public data on its cross-reactivity represents a significant knowledge gap. By applying established methodologies such as radioligand binding assays, researchers and drug developers can better characterize the pharmacological profile of this and other process-related impurities. This proactive approach is essential for ensuring the comprehensive safety, quality, and efficacy of pharmaceutical products. The detailed pharmacology of aripiprazole and other antipsychotics serves as a compelling reminder of the complex biological interactions that even seemingly minor structural variations can elicit.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Olanzapine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 13. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS No. 129722-34-5), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Waste Classification
This compound is classified as a hazardous substance. According to available Safety Data Sheets (SDS), it is an irritant that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Due to these properties, this chemical waste is considered hazardous and must be managed according to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Key Safety and Physical Properties
| Property | Value | Source |
| Molecular Formula | C13H16BrNO2 | [3][4][5] |
| Molecular Weight | 298.18 g/mol | [1][3][4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 110-111 °C | [5] |
| Boiling Point | 463.4 °C (Predicted) | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fumesP280: Wear protective gloves/protective clothing/eye protection/face protection | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator should be worn.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Waste Collection and Disposal
-
Container Selection:
-
Obtain a designated hazardous waste container that is compatible with the chemical. Plastic containers are often preferred for their durability.
-
Ensure the container is clean, dry, and has a secure, leak-proof lid.
-
-
Waste Transfer:
-
If handling the solid form, use dry clean-up procedures to avoid generating dust.[1]
-
Carefully transfer the waste into the designated container. A fume hood should be used if there is a risk of inhalation.
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Labeling:
-
Immediately label the container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure that incompatible wastes are segregated.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.
-
Follow your institution's specific procedures for waste pickup.
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.
-
For dry spills, use dry clean-up procedures to avoid creating dust.[1]
-
Sweep or vacuum the material into a sealable, labeled container for disposal as hazardous waste.[1]
-
Wash the spill area thoroughly.
-
If the spill is large or you are unsure how to proceed, contact your EHS department.
-
-
Exposure:
-
Skin Contact: Wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
-
Disposal Workflow Diagram
References
- 1. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. epa.gov [epa.gov]
- 4. 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | CAS 129722-34-5 | LGC Standards [lgcstandards.com]
- 5. 129722-34-5 CAS MSDS (3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 7-(4-bromobutoxy)-3,4-dihydro-2(1h)-quinolinone CAS 129722-34-5 [homesunshinepharma.com]
Personal protective equipment for handling 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS Number: 129722-34-5). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to these potential hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Recommended materials for handling brominated compounds include Teflon, Viton, or Polyvinyl Alcohol (PVA). Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety goggles and face shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashes or dust generation. |
| Body Protection | Laboratory coat | A long-sleeved, knee-length lab coat is required to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated. Use a respirator equipped with cartridges for organic vapors and particulates. |
2. Safe Handling and Operational Plan
2.1. Engineering Controls
-
Ventilation: All handling of this compound, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before beginning any procedure.
2.2. Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, use a disposable weighing boat. Handle with care to avoid generating dust. After weighing, gently tap the weighing boat to transfer the powder into the reaction vessel.
-
Transfer: If transferring the compound between containers, use a spatula or other appropriate tool to minimize dust.
-
Post-Handling: After handling, decontaminate the spatula and any other reusable equipment by rinsing with an appropriate solvent in the fume hood. Wipe down the work surface in the fume hood.
3. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: If the spill is large or if you feel it is unsafe to clean up, evacuate the immediate area and alert your supervisor and the appropriate safety personnel.
-
Containment (for small spills): For small spills of the solid, cover the area with a damp paper towel to prevent the powder from becoming airborne.
-
Cleanup:
-
Carefully scoop the contained solid into a designated hazardous waste container.
-
Use an inert absorbent material, such as vermiculite or sand, to absorb any remaining residue.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol).
-
Place all contaminated materials, including gloves and paper towels, into a sealed bag and then into the hazardous waste container.
-
-
Decontamination: Thoroughly decontaminate the area with soap and water after the hazardous material has been removed.
4. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated PPE, weighing boats, and absorbent materials, in a clearly labeled, sealed container designated for "Halogenated Organic Waste". |
| Liquid Waste | Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste". Do not mix with non-halogenated waste.[3] |
| Empty Containers | Rinse the original container with a suitable solvent three times. Collect the rinsate as halogenated organic liquid waste. The defaced, triple-rinsed container can then be disposed of as regular laboratory glass waste, in accordance with institutional policies. |
5. Experimental Workflow and Safety Protocols
Below are diagrams illustrating the standard workflows for handling and disposing of this compound.
Figure 1. Standard workflow for handling this compound.
Figure 2. Spill response workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

